5-Formylpicolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAZOZQOTWMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450726 | |
| Record name | 5-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-68-7 | |
| Record name | 5-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 5-Formylpicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylpicolinonitrile (also known as 5-formyl-2-pyridinecarbonitrile), a valuable intermediate in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural characterization of this compound relies on a combination of spectroscopic methods that probe its molecular framework and functional groups. The data presented herein is essential for confirming the identity and purity of the compound in a research or development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Assignment |
| 132 | [M]⁺ (Molecular Ion) |
| Fragmentation data not available in search results |
Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
FT-IR Spectroscopy Protocol
For a solid sample of this compound, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded as the infrared beam passes through the crystal and is attenuated by the sample at specific frequencies corresponding to its vibrational modes.
Mass Spectrometry Protocol
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-Depth Technical Guide to the Reaction Mechanisms of 5-Formylpicolinonitrile with Nucleophiles for Drug Development Professionals
October 30, 2025
Abstract
5-Formylpicolinonitrile is a versatile bifunctional molecule featuring a reactive aldehyde and a nitrile group on a pyridine scaffold. This unique arrangement of functional groups makes it a valuable intermediate in synthetic and medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with various nucleophiles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways to facilitate its application in drug discovery and development. The guide also explores the potential of this compound derivatives as modulators of key signaling pathways implicated in cancer.
Introduction
This compound, with the chemical formula C₇H₄N₂O, possesses a formyl group at the 5-position and a nitrile group at the 2-position of the pyridine ring. This substitution pattern renders the molecule highly reactive and a key building block for a diverse range of heterocyclic compounds.[1] The electrophilic nature of the formyl group's carbon atom makes it susceptible to attack by a wide array of nucleophiles, leading to addition and condensation products. Concurrently, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, offering further avenues for molecular diversification.[1]
The pyridine core is a common motif in many biologically active compounds, and the introduction of varied substituents through reactions at the formyl and nitrile positions allows for the systematic exploration of structure-activity relationships (SAR). This guide will delve into the primary reaction mechanisms of this compound with common nucleophiles, providing practical experimental details and highlighting its potential in the synthesis of compounds targeting critical biological pathways.
Reaction Mechanisms and Experimental Protocols
The reactivity of this compound is dominated by the electrophilic character of the formyl group and the nitrile group. The following sections detail the mechanisms and provide exemplary experimental protocols for its reactions with common classes of nucleophiles.
Reaction with Amine Nucleophiles: Schiff Base Formation and Reductive Amination
The reaction of this compound with primary amines yields Schiff bases (imines), which can be further reduced to secondary amines through reductive amination.
Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by dehydration to form the imine.
General Experimental Protocol for Schiff Base Formation:
A general procedure for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[2][3][4][5][6]
-
Dissolve 0.01 moles of this compound in 20 mL of anhydrous ethanol, warming if necessary.
-
To the cooled solution, add a solution of 0.01 moles of the desired aromatic or aliphatic amine in 20-40 mL of anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried.
Quantitative Data for Analogous Schiff Base Syntheses:
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
| Aniline | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)aniline | 85 | 158-160 | Ethanol |
| p-Toluidine | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-toluidine | 94 | 170-172 | Toluene |
| p-Anisidine | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-anisidine | 92 | 164-166 | Ethanol |
| p-Nitroaniline | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-nitroaniline | 68 | 218-220 | Acetone |
Table 1: Yields and physical properties of Schiff bases derived from 5-formyl ethylvanillin and various aromatic amines.[2]
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.
Mechanism: The base abstracts a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the condensed product.
General Experimental Protocol for Knoevenagel Condensation:
A typical procedure for the Knoevenagel condensation is as follows:
-
To a 25 mL round-bottom flask containing 10 mL of ethanol, add the active methylene compound (e.g., malononitrile, 1 mmol).
-
Add 10 mg of a suitable catalyst (e.g., piperidine, ammonium acetate).
-
Add this compound (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the required time (typically a few minutes to a few hours).
-
The product can be isolated by filtration and purified by recrystallization.
Quantitative Data for Analogous Knoevenagel Condensations:
Knoevenagel condensations of various benzaldehyde derivatives with malononitrile have been reported to proceed with excellent yields, often within minutes at room temperature.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Benzylidenemalononitrile | 100 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 100 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 100 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 100 |
Table 2: Yields for the Knoevenagel condensation of various aldehydes with malononitrile.
Wittig Reaction with Phosphorus Ylides
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.
Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.
General Experimental Protocol for Wittig Reaction:
A procedure for the Wittig reaction with a similar substrate, 2-methyl-5-formylpyridine, is as follows:[7]
-
Suspend methyltriphenylphosphonium bromide (173g) in 400 mL of diethyl ether in a 2L four-necked flask and cool to below 5°C.
-
Add potassium tert-butoxide (57g) in portions and stir the resulting ylide solution for 1 hour.
-
Slowly add a solution of 2-methyl-5-formylpyridine dropwise, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Filter off the triphenylphosphine oxide byproduct.
-
The filtrate is concentrated under reduced pressure, and the product is collected by distillation.
Quantitative Data for an Analogous Wittig Reaction:
The reaction of 2-methyl-5-formylpyridine with the methylide ylide produced 2-methyl-5-vinylpyridine with a total yield of 74.9%.[7]
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard reagents, are strong nucleophiles that can add to both the formyl and nitrile groups of this compound. The reaction with the formyl group leads to secondary alcohols, while reaction with the nitrile group, after hydrolysis, yields a ketone.
Mechanism: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the formyl or nitrile group. For the nitrile reaction, an imine intermediate is formed, which is then hydrolyzed to a ketone.
Due to the high reactivity of organometallic reagents, careful control of reaction conditions is necessary to achieve selectivity. Specific experimental protocols and quantitative data for the reaction of this compound with organometallic reagents were not found in the searched literature.
Role in Drug Development and Signaling Pathways
The derivatives of this compound are of significant interest in drug discovery due to their structural resemblance to known bioactive molecules and their potential to interact with key biological targets.
Kinase Inhibition
The pyridine-5-carbonitrile scaffold is a key feature in a number of kinase inhibitors. For instance, derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K).[8] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Derivatives synthesized from this compound can be designed to target the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling. The ability to readily synthesize a library of compounds from this starting material allows for the fine-tuning of inhibitory potency and selectivity.
Tubulin Polymerization Inhibition
Derivatives of 2-phenylacrylonitrile, which can be synthesized via the Knoevenagel condensation of an aromatic aldehyde with a substituted acetonitrile, have been identified as potent inhibitors of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis, making it a validated target for anticancer drugs.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its dual reactivity, stemming from the formyl and nitrile groups, allows for the straightforward introduction of diverse chemical functionalities. This guide has provided an in-depth overview of the key reaction mechanisms of this compound with various nucleophiles, along with practical experimental protocols. Furthermore, the potential for its derivatives to act as inhibitors of critical signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, and as tubulin polymerization inhibitors, underscores its importance in modern drug discovery. The synthetic accessibility and potential for biological activity make this compound a compelling scaffold for the development of next-generation therapeutics. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully exploit its potential in medicinal chemistry.
References
- 1. This compound | 131747-68-7 | Benchchem [benchchem.com]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. asianpubs.org [asianpubs.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Methyl-5-vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 5-Formylpicolinonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices. The presented data tables and figures are illustrative templates for the organization and presentation of experimentally derived results.
Introduction to this compound
This compound is a pyridine derivative characterized by a formyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups suggests a reactive chemical profile, making solubility and stability critical parameters for its development in pharmaceutical and chemical applications. The formyl group can participate in nucleophilic additions and condensations, while the nitrile group is susceptible to hydrolysis. The pyridine ring itself can be involved in various chemical transformations. Understanding the solubility and stability of this compound is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.
Kinetic solubility measures the concentration of a compound in a supersaturated solution before it precipitates. It is a high-throughput screening method often used in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Solutions: From the stock solution, prepare a series of working solutions in DMSO.
-
Assay Plate Preparation: Add the working solutions to a 96-well microplate.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a set period, often 1 to 2 hours, with gentle shaking.
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy to detect the formation of a precipitate. The highest concentration that remains clear is reported as the kinetic solubility.[1][2][3]
Data Presentation: Kinetic Solubility of this compound (Hypothetical Data)
| Parameter | Value |
| Assay Method | Nephelometry |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Co-solvent | 1% DMSO |
| Incubation Time | 2 hours |
| Temperature | 25°C |
| Kinetic Solubility | 75 µg/mL |
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. It is considered the "true solubility" and is the gold standard for solubility determination. The shake-flask method is the most common technique for this measurement.[4][5]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Thermodynamic Solubility of this compound (Hypothetical Data)
| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 25 | 150 |
| Acetate Buffer | 4.5 | 25 | 95 |
| Phosphate Buffer | 6.8 | 25 | 80 |
| Phosphate-Buffered Saline | 7.4 | 25 | 78 |
| Water | ~7.0 | 25 | 85 |
| Ethanol | N/A | 25 | > 1000 |
| Methanol | N/A | 25 | > 1000 |
| Acetonitrile | N/A | 25 | 850 |
| Dichloromethane | N/A | 25 | > 2000 |
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.[6][7][8]
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule.[6][8]
Experimental Protocols: Forced Degradation of this compound
A stock solution of this compound (e.g., 1 mg/mL) is typically used for these studies.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 72 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N NaOH.
-
Incubate at room or elevated temperature for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven (e.g., 80°C).
-
Expose a solution of the drug substance to heat.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark under the same conditions.
-
Following exposure to stress conditions, all samples, including a control, are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation: Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Time | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 8 h | 25 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 24 h | 25 | 92.1 | 7.9 | 1 |
| Heat (Solid) | 48 h | 80 | 98.6 | 1.4 | 1 |
| Photolytic | 1.2 million lux h | 25 | 95.3 | 4.7 | 2 |
Visualizations
Caption: Thermodynamic Solubility Workflow
Caption: Forced Degradation Study Workflow
Based on the chemical structure of this compound, several degradation pathways can be anticipated.
Caption: Potential Degradation Pathways
Conclusion
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylpicolinonitrile, also known as 2-cyano-5-formylpyridine or 6-cyanopyridine-3-carboxaldehyde, is a pyridine-based heterocyclic compound with the chemical formula C₇H₄N₂O.[1][2][3] Its structure, featuring both a nitrile and a formyl group on the pyridine ring, makes it a versatile and valuable intermediate in organic synthesis. The electron-withdrawing nature of these functional groups renders the molecule susceptible to a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound.
While a singular, definitive report on the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis and utility are well-established through various chemical methodologies. The history of this compound is therefore intrinsically linked to the development of synthetic reactions that enable its efficient preparation.
History of Key Synthetic Methodologies
The synthesis of this compound primarily relies on established and well-understood organic reactions. The historical context of these methods provides insight into the evolution of synthetic strategies for producing this important intermediate.
One of the most plausible methods for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927 and has since become a fundamental tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt, which then acts as the formylating agent.[5][6] The application of this reaction to pyridine derivatives has been a significant advancement in the synthesis of pyridine aldehydes.
Another key synthetic route is the oxidation of a methyl-substituted precursor , specifically 5-methylpicolinonitrile. The selective oxidation of a methyl group to an aldehyde is a common transformation in organic synthesis, with a variety of oxidizing agents available to effect this change. The development of mild and selective oxidation methods has been crucial for the high-yield synthesis of aldehydes without over-oxidation to the corresponding carboxylic acid.
Synthetic Pathways
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Vilsmeier-Haack Reaction of 2-Cyanopyridine
The direct formylation of 2-cyanopyridine (picolinonitrile) at the 5-position is a direct and efficient method for the synthesis of this compound. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile in an electrophilic aromatic substitution reaction.
Experimental Protocol:
A detailed, generalized protocol for the Vilsmeier-Haack reaction is as follows:
-
Reagent Preparation: In a cooled, inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The temperature is typically maintained between 0 and 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Reaction with Substrate: 2-Cyanopyridine is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate.
-
Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The product is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Oxidation of 5-Methylpicolinonitrile
This method involves the selective oxidation of the methyl group of 5-methylpicolinonitrile to a formyl group. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol:
A general protocol for the oxidation of 5-methylpicolinonitrile is as follows:
-
Reaction Setup: 5-Methylpicolinonitrile is dissolved in a suitable solvent (e.g., dichloromethane, acetic acid).
-
Addition of Oxidant: An oxidizing agent is added to the solution. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Common oxidants for this type of transformation include selenium dioxide (SeO₂), chromium-based reagents, or catalytic methods involving transition metals.
-
Reaction Conditions: The reaction is typically stirred at a specific temperature for a period of time until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is then worked up to remove the oxidant and any byproducts. This may involve filtration, washing with aqueous solutions, and extraction. The crude product is then purified by column chromatography or recrystallization.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 131747-68-7 | [1][2][7][8] |
| Molecular Formula | C₇H₄N₂O | [1][2][3] |
| Molecular Weight | 132.12 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Yellow Solid | [9] |
| Melting Point | 86-88 °C | [9] |
| Boiling Point (Predicted) | 331.3±27.0 °C | [9] |
| Density (Predicted) | 1.24±0.1 g/cm³ | [9] |
| pKa (Predicted) | -2.12±0.10 | [9] |
| Solubility | Chloroform, Methanol | [9] |
Spectroscopic Data
While specific spectra are not provided in the search results, typical spectroscopic data for a compound with the structure of this compound would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbonyl carbon of the aldehyde group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde, the C≡N stretching of the nitrile, and the aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (132.12 g/mol ).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures with potential biological activity.
One notable application is its use as an intermediate in the synthesis of GLPG0634 (Filgotinib) , a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of rheumatoid arthritis and other inflammatory diseases.[9] This highlights the importance of this compound in the development of modern therapeutics.
The presence of the formyl and nitrile groups allows for various synthetic transformations, including:
-
Reductive amination of the aldehyde to introduce diverse amine functionalities.
-
Wittig and related olefination reactions to extend the carbon skeleton.
-
Condensation reactions to form various heterocyclic systems.
-
Hydrolysis or reduction of the nitrile group to a carboxylic acid or an amine, respectively.
Conclusion
This compound is a key heterocyclic building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. While its specific "discovery" is not tied to a single historical event, the development of powerful synthetic methods like the Vilsmeier-Haack reaction has made it a readily accessible and valuable compound. Its versatile reactivity continues to be exploited in the synthesis of complex and biologically active molecules, underscoring its importance for researchers and professionals in drug discovery and development.
References
- 1. This compound | 131747-68-7 | Benchchem [benchchem.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 131747-68-7,5-formylpicolinonitrile_CoreSyn [coresyn.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. 131747-68-7|this compound|BLD Pharm [bldpharm.com]
- 8. 131747-68-7|this compound| Ambeed [ambeed.com]
- 9. 2-Pyridinecarbonitrile,5-formyl-(9CI) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the demand for versatile and reactive chemical scaffolds is at an all-time high. Among these, 5-Formylpicolinonitrile, a strategically functionalized pyridine derivative, has emerged as a valuable building block in the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Unique Chemical Profile of this compound
This compound, also known as 2-cyano-5-formylpyridine, possesses a unique arrangement of a formyl group and a nitrile group on a pyridine ring. This distinct combination of functionalities makes it a highly versatile intermediate for the synthesis of a wide array of bioactive molecules. The electron-withdrawing nature of the nitrile and formyl groups activates the pyridine ring, while the groups themselves offer multiple avenues for chemical modification. The formyl group is amenable to reactions such as nucleophilic additions, condensations, and reductive aminations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This chemical reactivity profile allows for the construction of diverse molecular architectures, a critical aspect of modern drug discovery.
Synthesis of this compound
The primary synthetic routes to this compound involve either the direct formylation of a picolinonitrile precursor or the oxidation of a corresponding methyl-substituted pyridine.
Table 1: Synthetic Approaches to this compound
| Method | Starting Material | Reagents and Conditions | Key Considerations |
| Oxidation | 5-Methylpicolinonitrile | Various oxidizing agents (e.g., SeO₂) | Careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. |
| Formylation | Picolinonitrile | Vilsmeier-Haack reagent (DMF, POCl₃) | Electrophilic aromatic substitution. |
| Cyanation | 2-Halo-5-formylpyridine | Copper(I) cyanide | Nucleophilic aromatic substitution. |
Applications in the Synthesis of Enzyme Inhibitors
The structural features of this compound make it a particularly attractive starting material for the synthesis of various enzyme inhibitors, a cornerstone of modern therapeutics. The ability to readily modify both the formyl and nitrile groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Case Study: Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound, such as 2-amino-5-cyanopyridine, serve as key intermediates in the synthesis of potent kinase inhibitors.[1][2]
Experimental Protocol: A Representative Synthesis of a 2-Amino-3-cyanopyridine Derivative
A one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] While this protocol does not directly use this compound, the resulting 2-amino-3-cyanopyridine scaffold is analogous to what could be derived from it, for instance, by converting the formyl group to a suitable reactive partner for cyclization.
-
Materials: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), ammonium acetate (3 mmol).
-
Procedure:
-
Combine the aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask.
-
Place the flask in a microwave oven and irradiate for 7-9 minutes.
-
After the reaction, wash the mixture with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol.
-
This method provides a rapid and efficient route to highly substituted pyridines that are valuable precursors for kinase inhibitors.[3]
Signaling Pathway: Kinase Inhibition in Cancer Therapy
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Versatile Chemical Transformations of this compound
The synthetic utility of this compound is further highlighted by the diverse range of chemical transformations it can undergo, providing access to a multitude of heterocyclic systems and functionalized molecules.
Reductive Amination
The formyl group can be readily converted to an amine via reductive amination, a powerful tool for introducing nitrogen-containing substituents. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of libraries of compounds for biological screening.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Knoevenagel Condensation
The Knoevenagel condensation of the formyl group with active methylene compounds provides a route to α,β-unsaturated systems. These products can then undergo further reactions, such as Michael additions or cycloadditions, to construct more complex molecular frameworks, including various heterocyclic rings.
Future Perspectives and Conclusion
This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of reactive functional groups on a privileged pyridine scaffold allows for the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. The continued exploration of the reactivity of this intermediate is expected to lead to the discovery of novel therapeutic agents targeting a variety of diseases. As the principles of green chemistry become increasingly important, the development of more efficient and environmentally friendly synthetic routes to and from this compound will be a key area of future research.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for professional scientific guidance. The experimental protocols provided are representative and may require optimization for specific applications.
References
- 1. 2-Amino-5-cyanopyridine | 4214-73-7 | Benchchem [benchchem.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Reactivity of Formyl and Nitrile Groups in 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the differential reactivity of the formyl and nitrile functionalities in 5-Formylpicolinonitrile, a versatile building block in synthetic and medicinal chemistry. The strategic positioning of an electrophilic aldehyde and a nucleophilic nitrile on a pyridine ring allows for a wide array of selective chemical transformations, making it a valuable scaffold for the synthesis of diverse heterocyclic compounds and potential pharmaceutical agents.
Core Reactivity Principles
This compound's reactivity is governed by the distinct electronic nature of its two functional groups. The formyl group at the 5-position is a classic electrophilic center, susceptible to nucleophilic attack. Conversely, the nitrile group at the 2-position, while also possessing an electrophilic carbon, can act as a nucleophile through its nitrogen lone pair or undergo transformations to other functional groups like carboxylic acids or amines.[1] This inherent difference in reactivity allows for selective manipulation of one group while preserving the other, a key strategy in multi-step organic synthesis.
Reactions Targeting the Formyl Group
The aldehyde functionality of this compound is a primary site for carbon-carbon and carbon-heteroatom bond formation.
Selective Reduction to Alcohol
The formyl group can be selectively reduced to a primary alcohol, yielding 5-(hydroxymethyl)picolinonitrile, without affecting the nitrile group. This transformation is typically achieved using mild reducing agents.
Table 1: Selective Reduction of the Formyl Group
| Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Borohydride (NaBH₄) | Ethanol | 0 to RT | 1 - 2 h | >95 |
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)picolinonitrile
To a solution of this compound (1.0 eq) in ethanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5-(hydroxymethyl)picolinonitrile as a solid.
Logical Relationship: Selective Reduction
Caption: Selective reduction of the formyl group.
Knoevenagel Condensation
The electrophilic aldehyde readily participates in Knoevenagel condensation with active methylene compounds, leading to the formation of a new carbon-carbon double bond. This reaction is a cornerstone for the synthesis of various substituted alkenes.
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 85 - 95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 80 - 90 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is heated at reflux for 2-4 hours. Upon cooling, the product, 2-((2-cyanopyridin-5-yl)methylene)malononitrile, precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides another powerful method for converting the formyl group into an alkene. By reacting this compound with a phosphorus ylide, a variety of substituted vinylpyridines can be synthesized.
Table 3: Wittig Reaction of this compound
| Phosphorus Ylide | Base | Solvent | Temperature (°C) | Yield (%) |
| (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 0 to RT | 75 - 85 |
| Ethyl (triphenylphosphoranylidene)acetate | NaH | THF | 0 to RT | 70 - 80 |
Experimental Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added (cyanomethyl)triphenylphosphonium chloride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 1 hour to generate the ylide. A solution of this compound (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-(2-cyanopyridin-5-yl)acrylonitrile.
Reactions Involving the Nitrile Group
The nitrile group in this compound can be transformed into several other important functional groups, providing further avenues for molecular diversification.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 5-formylpicolinic acid. This transformation is useful for introducing a carboxylic acid moiety while retaining the aldehyde.
Table 4: Hydrolysis of the Nitrile Group
| Conditions | Temperature (°C) | Reaction Time | Yield (%) |
| Concentrated HCl (aq) | 100 | 4 - 6 h | 70 - 80 |
| 6M NaOH (aq), then acid workup | 100 | 6 - 8 h | 75 - 85 |
Experimental Protocol: Acidic Hydrolysis to 5-Formylpicolinic Acid
This compound is heated in concentrated hydrochloric acid at 100 °C for 4-6 hours. The reaction mixture is then cooled, and the pH is adjusted to 3-4 with a base, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to give 5-formylpicolinic acid.
Signaling Pathway: Hydrolysis of Nitrile Group
Caption: Pathway for nitrile hydrolysis.
Reduction to Amine
The nitrile group can be reduced to a primary amine, yielding (5-formylpyridin-2-yl)methanamine. This reaction requires stronger reducing agents than those used for the selective reduction of the formyl group. It is important to note that under these conditions, the formyl group will also be reduced. To achieve selective reduction of the nitrile, the formyl group must first be protected.
Table 5: Reduction of the Nitrile Group (with concomitant formyl reduction)
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to Reflux | 4 - 6 h | 60 - 70 |
| Catalytic Hydrogenation (H₂/Raney Ni) | Methanol | RT | 12 - 16 h | 65 - 75 |
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent.
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which can be purified by distillation or chromatography.
Cyclocondensation Reactions
The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions, leading to the formation of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Imidazo[1,5-a]pyridines
Reaction of this compound with primary amines and an isocyanide in a multicomponent reaction can lead to the formation of imidazo[1,5-a]pyridine derivatives. The reaction proceeds through initial formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent cyclization.
Table 6: Synthesis of Imidazo[1,5-a]pyridines
| Primary Amine | Isocyanide | Catalyst | Solvent | Yield (%) |
| Aniline | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | 50 - 60 |
| Benzylamine | Cyclohexyl isocyanide | Sc(OTf)₃ | Methanol | 55 - 65 |
Experimental Protocol: Synthesis of an Imidazo[1,5-a]pyridine Derivative
A mixture of this compound (1.0 eq), aniline (1.1 eq), tert-butyl isocyanide (1.2 eq), and scandium(III) triflate (10 mol%) in methanol is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding imidazo[1,5-a]pyridine-1-carbonitrile derivative.
Logical Relationship: Imidazopyridine Synthesis
Caption: Multicomponent synthesis of imidazopyridines.
Conclusion
This compound is a highly versatile and reactive molecule that offers a wealth of opportunities for the synthesis of complex and biologically relevant compounds. The ability to selectively manipulate its formyl and nitrile groups through a variety of well-established and robust chemical transformations makes it an invaluable tool for researchers in organic synthesis and drug discovery. This guide provides a foundational understanding of its reactivity and detailed protocols for its key transformations, serving as a practical resource for the scientific community.
References
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing 5-Formylpicolinonitrile as the aldehyde component. The resulting products, substituted 2-(pyridin-3-yl)acrylonitrile derivatives, are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel kinase inhibitors.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1][2] This reaction is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] In the context of drug discovery, the pyridine moiety is a privileged scaffold, and its derivatives have shown a wide range of biological activities, including anticancer properties. Specifically, pyridinylmethylene malononitrile derivatives have emerged as potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in oncology.[3][4][5][6]
This application note focuses on the reaction of this compound with common active methylene compounds, namely malononitrile and ethyl cyanoacetate, to yield products with potential as anticancer agents.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is as follows:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocols
Two detailed protocols are provided below for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, respectively. These protocols are based on established methods for similar pyridine aldehydes.
Protocol 1: Synthesis of 2-((5-cyanopyridin-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Add piperidine (1 mmol, 0.1 eq.) to the solution.
-
Equip the flask with a condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and then with distilled water.
-
Dry the product under vacuum to obtain the final compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-cyanopyridin-3-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Ethanol or a mixture of water and ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (10 mmol) and ethyl cyanoacetate (12 mmol) in 20 mL of ethanol, add DABCO (2 mmol, 0.2 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, add 30 mL of water to the reaction mixture and extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified product by spectroscopic methods.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of pyridine aldehydes with active methylene compounds, which can be used as a reference for the reaction with this compound.
Table 1: Reaction Conditions for Knoevenagel Condensation of Pyridine Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-4-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 95 | [7] |
| Benzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl-H₂O | 50 | 0.17 | 99 | [4][8][9] |
| Pyridine-2-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 92 | [7] |
| Pyridine-3-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 90 | [7] |
| Various Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 | [10] |
Table 2: Biological Activity of Representative Pyridinylmethylene Malononitrile Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-derived cyanoacetohydrazone | VEGFR-2 | HepG2 | 4.25 | [3][10] |
| Pyridine-derived cyanoacetohydrazone | VEGFR-2 | MCF-7 | 6.08 | [3][10] |
| Pyrimidine-5-carbonitrile derivative | EGFRʷᵗ | - | 0.09 | [5][11] |
| Pyrimidine-5-carbonitrile derivative | EGFRᵗ⁷⁹⁰ᵐ | - | 4.03 | [5][11] |
| Cyanopyridone derivative | VEGFR-2 | - | - | [12] |
| Cyanopyridone derivative | HER-2 | - | - | [12] |
Mechanism and Signaling Pathway
The Knoevenagel condensation products of this compound, particularly the pyridinylmethylene malononitriles, have shown promise as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of RTK signaling by pyridinylmethylene malononitrile.
The diagram above illustrates how these compounds can inhibit the signaling cascade. By binding to the ATP-binding site of the kinase domain of VEGFR-2 or EGFR, the pyridinylmethylene malononitrile derivatives prevent the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and angiogenesis, and can induce apoptosis.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to synthesize a variety of substituted 2-(pyridin-3-yl)acrylonitrile derivatives. These compounds are of high interest to the drug development community due to their potential to act as potent inhibitors of key cancer-related signaling pathways. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Dihydropyridines Using 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of dihydropyridine derivatives utilizing 5-Formylpicolinonitrile as a key starting material. The described methodology is based on the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction known for its efficiency in generating this important class of heterocyclic compounds. Dihydropyridines are of significant interest in medicinal chemistry, most notably as calcium channel blockers.
Introduction
The Hantzsch reaction is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] This one-pot synthesis provides a straightforward route to 1,4-dihydropyridines, which are precursors to various pyridine derivatives and are themselves biologically active molecules.[1] The use of this compound as the aldehyde component introduces a nitrile-substituted pyridine moiety at the 4-position of the dihydropyridine ring, offering a scaffold for further chemical modification and exploration of pharmacological activity. The electron-withdrawing nature of the cyano group on the pyridine ring is anticipated to influence the electronic properties and biological activity of the resulting dihydropyridine.
Reaction Pathway
The synthesis proceeds via a series of condensation and cyclization reactions. Initially, one equivalent of the β-ketoester reacts with the aldehyde (this compound) in a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Caption: Hantzsch reaction pathway for the synthesis of a dihydropyridine from this compound.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to the flask to dissolve the reactants (approximately 20-30 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by melting point, NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of diethyl 2,6-dimethyl-4-(2-cyanopyridin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Yields are based on typical outcomes for Hantzsch reactions involving heterocyclic aldehydes.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield (%) | Expected Yield (g) |
| This compound | 132.12 | 10.0 | 1.32 g | - | - |
| Ethyl Acetoacetate | 130.14 | 22.0 | 2.86 g | - | - |
| Ammonium Acetate | 77.08 | 15.0 | 1.16 g | - | - |
| Product | 383.41 | - | - | 85% | 3.26 g |
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of the dihydropyridine derivative.
Caption: Experimental workflow for the synthesis and purification of dihydropyridines.
Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory conditions and reactant purity. Appropriate safety precautions should be taken when handling all chemicals.
References
Application of 5-Formylpicolinonitrile in Multicomponent Reactions for Library Synthesis: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
5-Formylpicolinonitrile, a pyridine derivative featuring both a formyl and a nitrile group, presents a unique chemical scaffold with high potential for the synthesis of diverse molecular libraries. Its inherent reactivity makes it an attractive starting material for multicomponent reactions (MCRs), which are highly efficient one-pot processes for generating complex molecules from three or more starting materials. MCRs are a cornerstone of modern drug discovery, enabling the rapid assembly of large, structurally diverse compound libraries for high-throughput screening.
Despite the theoretical potential of this compound as a versatile building block in MCRs, a comprehensive review of publicly available scientific literature reveals a notable absence of specific, well-documented applications in established multicomponent reactions such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymé reactions for the purpose of library synthesis. Extensive searches of chemical databases and scientific journals did not yield detailed experimental protocols, quantitative data on reaction yields, or biological activity of compound libraries derived directly from this compound in a multicomponent fashion.
This lack of available data prevents the creation of a detailed application note with specific experimental protocols and quantitative data tables as requested. The following sections provide a general overview of the potential applications and theoretical workflows for utilizing this compound in MCRs, based on the reactivity of its functional groups.
Theoretical Applications and Potential Signaling Pathways
The formyl group of this compound can readily participate in reactions with amines to form imines, a key intermediate in many MCRs. The electron-withdrawing nature of the pyridine ring and the nitrile group can enhance the reactivity of the aldehyde. The nitrile group can also be involved in subsequent cyclization steps or serve as a handle for further chemical modifications.
The hypothetical products of such MCRs could be screened for activity against a variety of biological targets. For instance, pyridine-containing compounds are known to interact with a wide range of enzymes and receptors. A library of compounds derived from this compound could be valuable in screening campaigns targeting kinases, proteases, or G-protein coupled receptors (GPCRs), which are all critical targets in drug development for numerous diseases, including cancer, inflammatory disorders, and infectious diseases.
Conceptual Experimental Workflow
While specific protocols are not available, a general workflow for developing a multicomponent reaction involving this compound for library synthesis can be conceptualized. This workflow would involve initial reaction discovery and optimization, followed by library synthesis and subsequent biological evaluation.
Caption: Conceptual workflow for library synthesis using this compound.
Hypothetical Signaling Pathway Investigation
A synthesized library could be used to probe various signaling pathways. For example, if screening against a cancer cell line, hits could be further investigated to determine their mechanism of action. This could involve assays to measure inhibition of specific kinases within a signaling cascade, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.
Caption: Potential intervention points for a hypothetical compound library.
Vilsmeier-Haack Formylation of 2-Cyanopyridine: A Detailed Protocol for the Synthesis of 5-Formylpicolinonitrile
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-cyanopyridine for the synthesis of 5-Formylpicolinonitrile, a valuable intermediate in medicinal chemistry and materials science. The protocol details the necessary reagents, optimal reaction conditions, and purification methods. Additionally, this note includes a summary of reaction parameters and expected outcomes, alongside a workflow diagram for clarity.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1] While the reaction is highly efficient for electron-rich systems, its application to electron-deficient substrates such as pyridine requires careful optimization of reaction conditions.
This application note specifically addresses the formylation of 2-cyanopyridine, an electron-deficient heterocycle, at the 5-position to yield this compound. This product serves as a key building block in the synthesis of various pharmaceutical and functional organic molecules.
Reaction and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. Subsequently, this electrophilic reagent is attacked by the aromatic ring of the substrate. In the case of 2-cyanopyridine, the electrophilic substitution occurs preferentially at the C-5 position, which is the most electron-rich position of the pyridine ring. A final hydrolysis step then converts the resulting iminium salt to the desired aldehyde.
Experimental Protocol
This protocol is based on established methodologies for the Vilsmeier-Haack formylation of pyridine derivatives.
Materials:
-
2-Cyanopyridine (Picolinonitrile)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with 2-Cyanopyridine: To the freshly prepared Vilsmeier reagent, add a solution of 2-cyanopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 40-45 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value/Condition |
| Reactant | 2-Cyanopyridine |
| Reagents | POCl₃, DMF |
| Stoichiometry | 2-Cyanopyridine : POCl₃ : DMF (1.0 : 1.2 : 3.0) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Reflux (40-45 °C) |
| Reaction Time | 4-6 hours |
| Workup | Aqueous NaHCO₃ quench, DCM extraction |
| Purification | Silica Gel Column Chromatography (Ethyl Acetate/Hexanes) |
| Expected Product | This compound |
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals for the aromatic protons and the aldehyde proton.
-
¹³C NMR: Expected signals for the carbon atoms of the pyridine ring, the nitrile group, and the formyl group.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O, M.W. 132.12 g/mol ).[2]
Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-cyanopyridine.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
By following this detailed protocol, researchers can effectively synthesize this compound via the Vilsmeier-Haack formylation of 2-cyanopyridine for use in various research and development applications.
References
Application Notes and Protocols for the Synthesis of Fused Pyridine Systems Using 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused pyridine systems utilizing 5-formylpicolinonitrile as a key starting material. The methodologies described are based on established synthetic strategies and are intended to serve as a guide for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
Fused pyridine ring systems are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the construction of diverse heterocyclic systems with tunable electronic and steric properties. This compound is a versatile building block possessing both an electrophilic formyl group and a nitrile group, which can participate in a variety of cyclization and multicomponent reactions to afford fused pyridines such as pyrido[2,3-d]pyrimidines, pyrido[2,3-c]pyridines, and other related heterocycles. This document outlines two primary synthetic strategies for the utilization of this compound in the synthesis of these important molecular frameworks.
Strategy 1: Synthesis of Fused Pyridines via Transformation of the Formyl Group
This strategy involves the initial conversion of the formyl group of this compound into an amino group, followed by cyclization with various reagents to construct the fused ring system.
Logical Workflow for Strategy 1
Caption: Synthetic workflow for the conversion of this compound to fused pyridine systems.
Experimental Protocols
Protocol 1.1: Synthesis of 2-(Aminomethyl)pyridine-5-carbaldehyde
This protocol details the transformation of this compound to the key intermediate, 2-(aminomethyl)pyridine-5-carbaldehyde.
Step 1: Protection of the Formyl Group
-
Reaction: this compound is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal.
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate, which can be used in the next step without further purification.
-
Step 2: Reduction of the Nitrile Group
-
Reaction: The nitrile group of the protected intermediate is reduced to a primary amine using a suitable reducing agent.
-
Procedure:
-
Dissolve the crude protected intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, for example, Raney nickel or palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative.
-
Step 3: Deprotection of the Formyl Group
-
Reaction: The acetal protecting group is removed under acidic conditions to regenerate the formyl group.
-
Procedure:
-
Dissolve the crude aminomethyl derivative from Step 2 in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(aminomethyl)pyridine-5-carbaldehyde.
-
Protocol 1.2: Synthesis of Dihydropyrido[2,3-c]pyridine Derivatives
-
Reaction: Cyclocondensation of 2-(aminomethyl)pyridine-5-carbaldehyde with an active methylene compound.
-
Procedure:
-
To a solution of 2-(aminomethyl)pyridine-5-carbaldehyde (1.0 eq) in ethanol, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) and a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Quantitative Data
| Entry | Reactant (Active Methylene Compound) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 4 | 85-95 |
| 2 | Ethyl Cyanoacetate | Triethylamine | Ethanol | 6 | 80-90 |
| 3 | Acetylacetone | Piperidine | Methanol | 5 | 75-85 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Strategy 2: Multicomponent Reaction for the Direct Synthesis of Fused Pyridines
This approach utilizes the reactivity of both the formyl and cyano groups of this compound in a one-pot, multicomponent reaction to assemble the fused pyridine system.
Reaction Pathway for Strategy 2
Caption: Multicomponent reaction for the synthesis of fused pyridines.
Experimental Protocol
Protocol 2.1: One-Pot Synthesis of Substituted Pyrido[2,3-c]pyridines
-
Reaction: A three-component reaction between this compound, an amine, and an active methylene compound.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (e.g., aniline, benzylamine) (1.0 eq), and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of an organocatalyst, for example, L-proline or piperidine (10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitates, filter the product, wash with a small amount of cold solvent, and dry.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Quantitative Data
| Entry | Amine | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Malononitrile | L-proline | Ethanol | 80 | 8 | 75-85 |
| 2 | Benzylamine | Ethyl Cyanoacetate | Piperidine | Acetonitrile | 25 | 12 | 70-80 |
| 3 | Cyclohexylamine | Malononitrile | L-proline | Methanol | 65 | 10 | 80-90 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Nitriles and cyanides are toxic; handle with extreme caution and have an appropriate quenching agent and emergency plan in place.
-
Hydrogenation should be carried out with appropriate safety measures and equipment.
Conclusion
The protocols outlined in these application notes provide a foundation for the synthesis of a variety of fused pyridine systems from the readily available starting material, this compound. These strategies offer flexibility in the introduction of diverse substituents, allowing for the generation of libraries of novel heterocyclic compounds for screening in drug discovery programs. The presented methodologies, while based on established chemical principles, may require optimization for specific substrates and desired products.
Application Notes and Protocols for Catalytic Reactions of 5-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic conditions for reactions involving 5-Formylpicolinonitrile, with a primary focus on its conversion to 5-(1H-tetrazol-5-yl)picolinaldehyde. This transformation is of significant interest in medicinal chemistry as the tetrazole group is a well-established bioisostere for a carboxylic acid functional group. The protocols provided are based on established methods for the synthesis of 5-substituted-1H-tetrazoles from aromatic nitriles.
Catalytic Conversion of this compound to 5-(1H-tetrazol-5-yl)picolinaldehyde
The conversion of the nitrile group in this compound to a tetrazole ring is typically achieved via a [3+2] cycloaddition reaction with an azide source. This reaction can be facilitated by various catalysts, including metal-based catalysts and organocatalysts. Below is a summary of representative catalytic conditions.
Data Presentation: Catalytic Conditions for Tetrazole Synthesis from Aromatic Nitriles
The following table summarizes catalytic conditions reported for the synthesis of 5-substituted-1H-tetrazoles from various aromatic nitriles, which can be adapted for this compound.
| Catalyst System | Substrate Scope | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO Nanoparticles | Aromatic Aldehydes & Malononitrile | NaN₃, Ethanol | Reflux | 0.5 - 2 | 90-98 | [1] |
| Dibutyltin oxide | 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide, Toluene | Reflux | 74 | 92 | [2] |
| La(NO₃)₃·6H₂O | Aromatic Aldehydes | NH₂OH·HCl, NaN₃, DMF | Reflux | 1-3 | 85-98 | [3] |
| Cu/C | Aromatic Aldehydes | NH₂OH·HCl, NaN₃, H₂O | 100 | 1-2.5 | 85-96 | [4] |
| Fe₃O₄@PMO-ICS-ZnO | Aromatic Aldehydes & Malononitrile | NaN₃, Ethanol | Reflux | 0.5 - 1.5 | 92-98 | [1] |
Experimental Protocols
The following are detailed experimental protocols adapted for the catalytic conversion of this compound to 5-(1H-tetrazol-5-yl)picolinaldehyde based on analogous reactions.
Protocol 1: Zinc-Oxide Nanoparticle Catalyzed [3+2] Cycloaddition
This protocol is adapted from the synthesis of tetrazole derivatives using ZnO nanoparticles as a catalyst.[1]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Oxide (ZnO) nanoparticles
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 132.12 mg), sodium azide (1.2 mmol, 78.01 mg), and ZnO nanoparticles (10 mg).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the ZnO nanoparticle catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add 20 mL of water and acidify with 1M HCl to pH ~2-3 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 5-(1H-tetrazol-5-yl)picolinaldehyde.
Protocol 2: Tin-Catalyzed [3+2] Cycloaddition with Trimethylsilyl Azide
This protocol is adapted from the synthesis of a tetrazolylquinoline derivative.[2]
Materials:
-
This compound
-
Trimethylsilyl azide (TMSN₃)
-
Dibutyltin oxide (DBTO)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 132.12 mg) and anhydrous toluene (10 mL).
-
Add trimethylsilyl azide (2.0 mmol, 0.26 mL) to the solution.
-
Add dibutyltin oxide (0.1 mmol, 24.89 mg) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction for an extended period (e.g., 24-72 hours) by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.
-
Dissolve the residue in methanol and re-concentrate to remove residual toluene.
-
Partition the residue between ethyl acetate (25 mL) and a 10% sodium bicarbonate solution (25 mL).
-
Separate the aqueous layer and extract the organic layer with an additional portion of 10% sodium bicarbonate solution (25 mL).
-
Combine the aqueous extracts and acidify to pH ~2 with 10% hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 5-(1H-tetrazol-5-yl)picolinaldehyde.
Mandatory Visualizations
Experimental Workflow for Tetrazole Synthesis
Caption: Workflow for the catalytic synthesis of 5-(1H-tetrazol-5-yl)picolinaldehyde.
Signaling Pathway: General Mechanism of Metal-Catalyzed Tetrazole Synthesis
Caption: Proposed mechanism for metal-catalyzed tetrazole formation.
References
- 1. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 5-Formylpicolinonitrile for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylpicolinonitrile is a versatile heterocyclic building block featuring a pyridine ring substituted with a nitrile and a formyl group. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nitrile group enhances the reactivity of the formyl group, making it amenable to a variety of chemical transformations. These modifications allow for the systematic exploration of chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.
This document provides detailed protocols for the derivatization of this compound via several key chemical reactions: the Knoevenagel condensation, Wittig reaction, and reductive amination. It also presents a hypothetical SAR study targeting a generic protein kinase, illustrating how data from such studies can be organized and interpreted.
Synthetic Derivatization Strategies
The formyl group at the 5-position of the picolinonitrile scaffold is the primary handle for derivatization. The following sections detail protocols for three robust and versatile reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is ideal for introducing diverse substituted acrylic acid derivatives.
Experimental Protocol: Synthesis of (E)-3-(2-cyanopyridin-5-yl)acrylic acid
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 7.57 mmol) and malonic acid (0.95 g, 9.08 mmol, 1.2 equiv.) in pyridine (15 mL).
-
Catalyst Addition: Add piperidine (0.075 mL, 0.757 mmol, 0.1 equiv.) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold 2M hydrochloric acid.
-
Precipitation and Filtration: A precipitate will form. Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield (E)-3-(2-cyanopyridin-5-yl)acrylic acid as a solid.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. This reaction allows for the introduction of a variety of substituted vinyl groups.
Experimental Protocol: Synthesis of 5-(2-phenylvinyl)picolinonitrile
-
Ylide Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) (40 mL). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0°C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.32 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 5-(2-phenylvinyl)picolinonitrile.
Reductive Amination
Reductive amination is a two-step process that transforms a carbonyl group into an amine. An initial reaction with an amine forms an imine or enamine, which is then reduced to the corresponding amine. This is one of the most effective methods for forming C-N bonds.
Experimental Protocol: Synthesis of 5-((benzylamino)methyl)picolinonitrile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.57 mmol) in methanol (30 mL).
-
Amine Addition: Add benzylamine (0.89 mL, 8.33 mmol, 1.1 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (0.32 g, 8.33 mmol, 1.1 equiv.) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 5-((benzylamino)methyl)picolinonitrile.
Structure-Activity Relationship (SAR) Study: A Case Example
To illustrate the application of these derivatization strategies, a hypothetical SAR study against a target protein kinase is presented. A library of compounds was synthesized from this compound, and their inhibitory activity (IC₅₀) was determined using a standard in vitro kinase assay.
Table 1: Structure-Activity Relationship of this compound Derivatives against Target Kinase
| Compound ID | R Group | Synthetic Method | IC₅₀ (nM) |
| 1 | -CHO (Parent) | - | >10,000 |
| 2a | -CH=CH-COOH | Knoevenagel | 8,500 |
| 2b | -CH=CH-COOEt | Esterification of 2a | 7,200 |
| 3a | -CH=CH-Ph | Wittig | 1,500 |
| 3b | -CH=CH-(4-F-Ph) | Wittig | 980 |
| 3c | -CH=CH-(4-MeO-Ph) | Wittig | 1,800 |
| 4a | -CH₂-NH-Bn | Reductive Amination | 450 |
| 4b | -CH₂-NH-(4-Cl-Bn) | Reductive Amination | 210 |
| 4c | -CH₂-NH-Cyclohexyl | Reductive Amination | 1,200 |
Interpretation of SAR Data:
-
The parent aldehyde 1 is inactive.
-
Derivatization of the formyl group is crucial for activity.
-
The reductive amination series (4a-c ) provided the most potent compounds.
-
The introduction of a benzylamine moiety (4a ) significantly improved potency.
-
Electron-withdrawing substitution on the benzyl ring (4b , 4-chloro) further enhanced activity, suggesting a potential interaction with a specific region of the kinase active site.
-
Replacing the aromatic benzyl group with an aliphatic cyclohexyl group (4c ) reduced potency, indicating the importance of the aromatic ring for binding.
-
The Wittig reaction products (3a-c ) showed moderate activity, with electronic effects on the phenyl ring influencing potency.
-
The Knoevenagel products (2a-b ) were the least active of the derivatives, suggesting that the acrylic acid/ester moiety is not optimal for this target.
Visualizations
Caption: Synthetic workflow for derivatizing this compound.
Caption: Mechanism of action for a hypothetical kinase inhibitor.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Formylpicolinonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Formylpicolinonitrile, a versatile building block in medicinal chemistry, and its derivatives.
Introduction
This compound, also known as 5-formyl-2-pyridinecarbonitrile, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, makes it a valuable precursor for the development of novel therapeutics. This document outlines established methods for its large-scale synthesis and provides protocols for the preparation of its derivatives, with a focus on thiosemicarbazones, which have demonstrated significant anti-tumor activity.
Large-Scale Synthesis of this compound
Several synthetic strategies are available for the preparation of this compound. The choice of method may depend on the availability of starting materials, scalability, and safety considerations. The following sections detail three prominent routes.
Method 1: Oxidation of 5-Methylpicolinonitrile
This method involves the direct oxidation of the methyl group of 5-methylpicolinonitrile to an aldehyde.
Experimental Protocol:
Table 1: Representative Reaction Parameters for Oxidation of a Methylpyridine
| Parameter | Value | Reference |
| Starting Material | 5-Methylpicolinonitrile | N/A |
| Oxidizing Agent | Selenium Dioxide | General Knowledge |
| Solvent | Dioxane or Pyridine | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Reaction Time | 12-24 hours | General Knowledge |
| Yield | Variable | N/A |
Method 2: Ozonolysis of 5-Vinylpicolinonitrile
This approach utilizes the oxidative cleavage of a vinyl group to generate the desired aldehyde.
Experimental Protocol:
-
Preparation of 5-Vinylpicolinonitrile: This precursor can be synthesized from 5-bromopicolinonitrile via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a vinylating agent such as vinyltributyltin.
-
Ozonolysis: A solution of 5-vinylpicolinonitrile in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.
-
Reductive Workup: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to quench the ozonide intermediate and form the aldehyde.
-
Purification: The product is isolated by extraction and purified by column chromatography.
Table 2: General Conditions for Ozonolysis
| Parameter | Value | Reference |
| Starting Material | 5-Vinylpicolinonitrile | General Knowledge |
| Solvent | Dichloromethane/Methanol | [2] |
| Temperature | -78 °C | [2] |
| Workup Agent | Dimethyl Sulfide or Triphenylphosphine | [2] |
| Yield | Typically good to excellent | N/A |
Method 3: Palladium-Catalyzed Formylation of 5-Bromopicolinonitrile
This modern and efficient method involves the direct introduction of a formyl group using a palladium catalyst.
Experimental Protocol:
-
Reaction Setup: To a high-pressure reactor, add 5-bromopicolinonitrile, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., cataCXium® A), a base (e.g., N,N-diisopropylethylamine), and a suitable solvent (e.g., toluene).
-
Reaction Execution: The reactor is purged and then pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically in a 1:1 ratio. The reaction is heated to the desired temperature (e.g., 100-120 °C) and stirred for several hours.
-
Workup and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated, and the product is isolated and purified by crystallization or chromatography.
Table 3: Typical Conditions for Palladium-Catalyzed Formylation
| Parameter | Value | Reference |
| Starting Material | 5-Bromopicolinonitrile | General Knowledge |
| Catalyst | Pd(OAc)₂ | General Knowledge |
| Ligand | cataCXium® A (di(1-adamantyl)-n-butylphosphine) | General Knowledge |
| Base | N,N-diisopropylethylamine | General Knowledge |
| Gas Mixture | CO/H₂ (1:1) | General Knowledge |
| Pressure | 10-50 bar | General Knowledge |
| Temperature | 100-120 °C | General Knowledge |
| Yield | High | N/A |
Workflow for Large-Scale Synthesis of this compound
Caption: Synthetic routes to this compound.
Synthesis of this compound Derivatives: Thiosemicarbazones
Thiosemicarbazones derived from pyridine-2-carboxaldehydes have shown potent anti-tumor activity.[3] The following protocol describes their synthesis from this compound.
Experimental Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Thiosemicarbazide: To the solution, add an equimolar amount of thiosemicarbazide (or a substituted thiosemicarbazide to generate N4-substituted derivatives). A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reaction: The mixture is typically stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Table 4: General Protocol for Thiosemicarbazone Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | General Knowledge |
| Reagent | Thiosemicarbazide | General Knowledge |
| Solvent | Ethanol | General Knowledge |
| Catalyst | Acetic Acid (catalytic) | General Knowledge |
| Temperature | Room Temperature to Reflux | General Knowledge |
| Reaction Time | 1-4 hours | General Knowledge |
| Yield | Typically high | N/A |
Workflow for the Synthesis of Thiosemicarbazone Derivatives
Caption: Synthesis of thiosemicarbazone derivatives.
Application in Drug Development: Anti-Tumor Activity
Thiosemicarbazone derivatives of pyridine-2-carboxaldehydes are known to exhibit anti-tumor properties through multiple mechanisms of action.[4] These compounds can chelate essential metal ions, leading to the inhibition of key enzymes involved in cellular proliferation.
Signaling Pathway of Pyridine-2-carboxaldehyde Thiosemicarbazone Anti-Tumor Activity
Caption: Anti-tumor mechanism of action.
References
- 1. Development of a zinc(II) 2-pyridinecarboxaldehyde thiosemicarbazone complex with remarkable antitumor and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of 5-Formylpicolinonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylpicolinonitrile, a versatile heterocyclic building block, is gaining significant attention in medicinal chemistry and process development. Its unique structure, featuring a pyridine ring functionalized with both a reactive aldehyde group at the 5-position and a nitrile group at the 2-position, makes it a valuable precursor for the synthesis of a wide array of complex pharmaceutical intermediates. The aldehyde functionality readily participates in reactions such as nucleophilic additions and reductive aminations, while the nitrile group offers opportunities for conversion to amines, carboxylic acids, or tetrazoles. This dual reactivity allows for the efficient construction of molecular scaffolds found in various biologically active compounds, particularly kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application in the Synthesis of a Pexidartinib Intermediate
Pexidartinib (PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key target in oncology. A crucial step in the synthesis of Pexidartinib involves the coupling of a substituted pyridine moiety with a 7-azaindole core. This compound serves as a key starting material for the synthesis of the pyridine-containing intermediate.
The overall synthetic strategy involves a nucleophilic addition of the 7-azaindole anion to the aldehyde of a picolinonitrile derivative, followed by reduction of the resulting alcohol to furnish the methylene-bridged intermediate.
Diagram of the Synthetic Pathway to the Pexidartinib Intermediate
Caption: Synthetic pathway from this compound to a key Pexidartinib intermediate.
Quantitative Data for the Synthesis of the Pexidartinib Intermediate
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | This compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine | NaH, THF, 0 °C to rt | (5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(6-cyanopyridin-3-yl)methanol | 85 | >95 (crude) | Patent Data |
| 2 | (5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(6-cyanopyridin-3-yl)methanol | Triethylsilane, Trifluoroacetic acid, CH2Cl2 | 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)picolinonitrile | 92 | >98 (after chromatography) | Patent Data |
Experimental Protocol: Synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)picolinonitrile
Materials:
-
This compound
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(6-cyanopyridin-3-yl)methanol
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude intermediate alcohol. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)picolinonitrile
-
Dissolve the crude (5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(6-cyanopyridin-3-yl)methanol (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylsilane (3.0 eq) followed by the dropwise addition of trifluoroacetic acid (5.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Pexidartinib intermediate.
Further Applications and Future Outlook
The utility of this compound extends beyond the synthesis of Pexidartinib intermediates. Its reactive nature makes it an attractive starting material for the synthesis of other kinase inhibitors, including those targeting Janus kinases (JAKs) and other receptor tyrosine kinases. The pyridine core is a common motif in many kinase inhibitors, and the functionalities of this compound provide convenient handles for introducing the necessary pharmacophoric features.
For instance, the aldehyde can be used in Wittig-type reactions to introduce carbon-carbon double bonds, or in multicomponent reactions to rapidly build molecular complexity. The nitrile group can be hydrated to an amide or reduced to a primary amine, which can then be further functionalized.
As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile and efficient building blocks like this compound is expected to increase. Its application in the synthesis of complex pharmaceutical intermediates is a testament to its value in modern drug discovery and development.
Workflow for Utilizing this compound in Pharmaceutical Synthesis
Caption: A logical workflow for the strategic use of this compound.
Troubleshooting & Optimization
Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Vilsmeier-Haack formylation of 2-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction of 2-cyanopyridine prone to low yields?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. The 2-cyano (-CN) group is a strong electron-withdrawing group, which further deactivates the pyridine ring, making the reaction conditions for formylation particularly challenging and often resulting in low yields. The reaction requires forcing conditions, which can lead to side reactions and degradation of starting material.
Q2: What are the likely positions for formylation on the 2-cyanopyridine ring?
Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen atom. Given the directing effect of the cyano group and the inherent reactivity of the pyridine ring, formylation is most likely to occur at the 5-position.
Q3: Can the Vilsmeier reagent react with the cyano group?
While the primary reaction is expected on the pyridine ring, the cyano group can potentially undergo side reactions under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction. Although not extensively reported for this specific reaction, nitriles can be susceptible to hydrolysis to amides or carboxylic acids in the presence of strong acids and water during workup.[1][2][3]
Q4: My reaction mixture turned dark, and I isolated a complex mixture of products. What could be the cause?
Darkening of the reaction mixture often indicates decomposition of the starting material or product. This can be caused by:
-
High Reaction Temperatures: Prolonged heating or excessively high temperatures can lead to polymerization or degradation of the electron-deficient pyridine ring.
-
Impure Reagents: The presence of impurities in DMF (such as dimethylamine from decomposition) or old POCl₃ can lead to side reactions.
-
Sub-optimal Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH control or delays in workup can lead to the formation of byproducts.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
This is a common issue due to the deactivated nature of the substrate.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use freshly distilled or anhydrous DMF. DMF that has been stored for a long time can decompose to dimethylamine, which can consume the Vilsmeier reagent.
-
Use fresh, high-purity POCl₃.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Carefully increase the reaction temperature in increments (e.g., from 60°C to 80°C, then to 100°C). Monitor the reaction by TLC to find the optimal temperature that promotes conversion without significant decomposition.
-
Increase Reaction Time: Extend the reaction time and monitor the progress by TLC.
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (DMF/POCl₃). See the table below for suggested ranges.
-
Table 1: Suggested Reaction Parameters for Vilsmeier-Haack Reaction of 2-Cyanopyridine
| Parameter | Starting Point | Optimization Range | Rationale |
| Molar Ratio (2-cyanopyridine : POCl₃ : DMF) | 1 : 1.5 : 3 | 1 : 2-4 : 4-8 | A higher concentration of the Vilsmeier reagent can increase the rate of reaction with a deactivated substrate. |
| Temperature (°C) | 60 | 60 - 120 | Higher temperatures are often required for electron-deficient substrates, but increase the risk of decomposition. |
| Reaction Time (hours) | 4 | 4 - 24 | Deactivated substrates require longer reaction times for complete conversion. |
| Solvent | Excess DMF or an inert solvent like 1,2-dichloroethane | - | Excess DMF can serve as both reagent and solvent. An inert, high-boiling solvent allows for better temperature control. |
Issue 2: Formation of Multiple Products and Low Yield of Desired Product
This suggests that side reactions or decomposition are occurring.
Troubleshooting Steps:
-
Optimize Temperature and Time: As a first step, try running the reaction at a lower temperature for a longer duration to minimize decomposition.
-
Careful Work-up:
-
The hydrolysis of the intermediate iminium salt is exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat.
-
Carefully adjust the pH of the aqueous solution with a base (e.g., NaOH or Na₂CO₃ solution) to between 8 and 9 to ensure complete hydrolysis of the iminium salt and precipitation of the product.
-
-
Consider an Alternative Strategy: Activation of the Pyridine Ring
If optimizing the standard Vilsmeier-Haack reaction fails, a more effective approach is to activate the pyridine ring by forming the N-oxide.
-
Step 1: N-Oxide Formation: Oxidize 2-cyanopyridine to 2-cyanopyridine-N-oxide using an oxidizing agent like m-CPBA or H₂O₂ in acetic acid. The N-oxide is significantly more reactive towards electrophilic substitution.
-
Step 2: Vilsmeier-Haack Reaction on the N-Oxide: The Vilsmeier-Haack reaction on the N-oxide typically proceeds under milder conditions and with higher regioselectivity (formylation at the 4-position).
-
Step 3: Deoxygenation: The N-oxide can be deoxygenated back to the pyridine using a reducing agent like PCl₃ or PPh₃.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Reaction of 2-Cyanopyridine
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 2-cyanopyridine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution to pH 8-9 with a saturated Na₂CO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Formylation via the N-Oxide Intermediate
-
Synthesis of 2-Cyanopyridine-N-oxide: Dissolve 2-cyanopyridine in glacial acetic acid. Add 30% hydrogen peroxide and heat the mixture at 70-80°C for several hours. Monitor the reaction by TLC. After completion, cool the mixture and carefully neutralize it with a base. Extract the N-oxide product.
-
Vilsmeier-Haack Reaction: Prepare the Vilsmeier reagent as described in Protocol 1. Add the 2-cyanopyridine-N-oxide and stir at a milder temperature (e.g., 50-60°C).
-
Work-up: Follow the work-up procedure from Protocol 1. The product will be the formylated N-oxide.
-
Deoxygenation: Dissolve the purified formylated N-oxide in a solvent like chloroform. Add PCl₃ or PPh₃ and reflux the mixture. After the reaction is complete, wash the mixture with water, dry the organic layer, and purify the final product.
Alternative Formylation Methods
If the Vilsmeier-Haack reaction consistently provides low yields, consider these alternative methods for the formylation of electron-deficient pyridines:
-
Lithiation followed by Formylation: This involves deprotonation of the pyridine ring with a strong base (e.g., LDA or n-BuLi) at low temperature, followed by quenching with an electrophilic formylating agent like DMF. This method offers high regioselectivity but requires strictly anhydrous conditions and inert atmospheres.
-
Reissert-Henze Reaction: This reaction involves the treatment of a pyridine N-oxide with benzoyl chloride and cyanide, followed by hydrolysis to yield a 2-formylpyridine.
Visualizations
Caption: A troubleshooting workflow for low yields in the Vilsmeier-Haack reaction of 2-cyanopyridine.
Caption: Comparison of the standard Vilsmeier-Haack pathway with the N-oxide activation strategy.
References
Technical Support Center: Reactions of 5-Formylpicolinonitrile Under Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formylpicolinonitrile under basic conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform a reaction on the nitrile group of this compound using a strong base, but I am seeing unexpected side products. What could be happening?
A1: When this compound is subjected to strong basic conditions (e.g., concentrated sodium hydroxide or potassium hydroxide), the formyl group, which lacks alpha-hydrogens, is prone to undergo a Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2][3] In this case, the expected side products are 5-(hydroxymethyl)picolinonitrile (the alcohol) and 5-carboxypicolinonitrile (the carboxylic acid salt). Under ideal conditions, the Cannizzaro reaction can consume up to 50% of your starting material to produce the alcohol and 50% to produce the carboxylic acid.[2]
Q2: How can I confirm if the Cannizzaro reaction is the cause of my low yield?
A2: To confirm the presence of Cannizzaro reaction products, you can analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for the masses or characteristic signals corresponding to 5-(hydroxymethyl)picolinonitrile and 5-carboxypicolinonitrile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₄N₂O | 132.12 |
| 5-(hydroxymethyl)picolinonitrile | C₇H₆N₂O | 134.14 |
| 5-Carboxypicolinonitrile | C₇H₄N₂O₂ | 148.12 |
Q3: Are there any other potential side reactions I should be aware of when using this compound under basic conditions?
A3: Yes, two other potential side reactions include:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under basic conditions to form a primary amide (5-formylpicolinamide) and subsequently a carboxylate (5-formylpicolinic acid).[4][5][6] This reaction is typically slower than the Cannizzaro reaction of the formyl group but can become significant with prolonged reaction times or at elevated temperatures.
-
Aldol-type Condensation: If another carbonyl-containing compound with alpha-hydrogens is present in your reaction mixture, a base-catalyzed aldol condensation can occur between this compound and the enolizable carbonyl compound.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to identify and address side reactions of the formyl group in this compound under basic conditions.
References
Purification of 5-Formylpicolinonitrile by recrystallization techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Formylpicolinonitrile by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Ethanol is a commonly recommended solvent for the recrystallization of this compound. Its polarity is well-suited for dissolving the compound at elevated temperatures while allowing for good crystal recovery upon cooling. Other polar solvents, such as isopropanol or acetone, may also be effective and could be explored as alternatives.
Q2: What are the likely impurities in crude this compound?
A2: The impurities present in crude this compound will depend on the synthetic route used. However, common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors like 5-methylpicolinonitrile or 5-bromopicolinonitrile.
-
Over-oxidized product: The formyl group can be susceptible to over-oxidation, leading to the formation of 5-carboxypicolinonitrile (the corresponding carboxylic acid).
-
By-products from side reactions: The specific by-products will vary with the synthetic method.
-
Residual solvents: Solvents used in the synthesis or work-up may be present.
Q3: How can I improve the purity of my this compound if a single recrystallization is insufficient?
A3: If a single recrystallization does not yield a product of the desired purity, you can try the following:
-
A second recrystallization: Repeating the recrystallization process can often remove remaining impurities.
-
Using a different solvent system: If impurities have similar solubility profiles to the product in the initial solvent, switching to a different solvent or a mixed solvent system may be more effective.
-
Charcoal treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help to remove them.
-
Column chromatography: For difficult-to-remove impurities, purification by column chromatography over silica gel may be necessary prior to a final recrystallization.
Q4: My recrystallization is not producing crystals. What should I do?
A4: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
Further cooling: Place the flask in an ice bath to further reduce the solubility of the compound.
-
Reducing the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The rate of cooling is too fast. | Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Add slightly more solvent. |
| Poor recovery of crystals | Too much solvent was used. The solution was not cooled sufficiently. The crystals were filtered before crystallization was complete. | Concentrate the solution by evaporating some of the solvent and re-cooling. Cool the solution in an ice bath for a longer period. Ensure the solution is cloudy before filtration. |
| Colored impurities in the final product | Colored by-products from the synthesis were not fully removed. | Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. |
| Low purity after recrystallization | The chosen solvent is not effective at separating the impurities. The impurities co-crystallize with the product. | Try a different recrystallization solvent or a mixed solvent system. Consider a pre-purification step like column chromatography. |
| No crystal formation | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. Try inducing crystallization (scratching, seeding, or further cooling). |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol is a general guideline. The exact volumes and temperatures may need to be optimized based on the initial purity and quantity of the crude material.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of ethanol and a stir bar.
- Gently heat the mixture on a hot plate with stirring.
- Continue to add small portions of ethanol until the solid is completely dissolved at or near the boiling point of the ethanol. Avoid adding a large excess of solvent.
2. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Slow cooling generally promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal recovery.
4. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
5. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent. The product should be a crystalline solid.
Data Presentation
Table 1: Solubility Screening of this compound
| Solvent | Solubility at Room Temp. (e.g., insoluble, slightly soluble, soluble) | Solubility at Boiling Point (e.g., slightly soluble, soluble, very soluble) | Crystal Formation upon Cooling? (Yes/No) | Notes |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Water |
Table 2: Optimized Recrystallization Data
| Parameter | Value |
| Starting Mass of Crude Product (g) | |
| Recrystallization Solvent | |
| Volume of Solvent Used (mL) | |
| Mass of Pure Product (g) | |
| Yield (%) | |
| Melting Point of Pure Product (°C) | |
| Purity by HPLC/GC (%) |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Optimizing Catalyst Loading for 5-Formylpicolinonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Formylpicolinonitrile, with a focus on optimizing catalyst loading in palladium-catalyzed cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Common synthetic routes include:
-
Palladium-catalyzed cyanation: This is a widely used method involving the reaction of a 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile) with a cyanide source in the presence of a palladium catalyst.
-
Formylation of picolinonitrile: This involves introducing a formyl group onto the picolinonitrile backbone, often using a Vilsmeier-Haack reaction.
-
Oxidation of a methyl precursor: 5-methylpicolinonitrile can be oxidized to the corresponding aldehyde.
Q2: Why is catalyst loading a critical parameter in the palladium-catalyzed synthesis of this compound?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Cost-effectiveness: Palladium catalysts and their associated ligands can be expensive. Using the minimum effective amount of catalyst reduces the overall cost of the synthesis.
-
Product purity: High catalyst loadings can sometimes lead to the formation of side products, complicating the purification process.
-
Reaction efficiency: Insufficient catalyst will result in low or incomplete conversion, leading to poor yields. Conversely, an excessive amount may not necessarily improve the yield and can be wasteful.
-
Catalyst poisoning: Palladium-catalyzed cyanation reactions are susceptible to catalyst deactivation by excess cyanide ions.[2] Fine-tuning the catalyst loading can help mitigate this issue.
Q3: What are the typical palladium catalysts and ligands used for the cyanation of (hetero)aryl halides?
A3: A variety of palladium sources and ligands have been successfully employed in cyanation reactions. The choice often depends on the specific substrate and reaction conditions.
-
Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladacycle precatalysts (e.g., those based on XPhos or tBuXPhos)
-
-
Ligands:
-
Bulky electron-rich phosphine ligands are often preferred. Examples include:
-
XPhos
-
tBuXPhos
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
-
Q4: Which cyanide sources are commonly used in these reactions?
A4: The choice of cyanide source can significantly impact the reaction's success.
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source.[3]
-
Zinc cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and widely used.
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): Highly effective but also highly toxic and require careful handling, often under anhydrous conditions.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material (5-bromopicolinonitrile).
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | For electron-deficient substrates like 5-bromopicolinonitrile, higher catalyst loadings (e.g., 1-5 mol%) may be required. Incrementally increase the catalyst loading and monitor the reaction progress. |
| Catalyst Poisoning | Excess cyanide can deactivate the palladium catalyst. Consider using a less soluble cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂. If using KCN or NaCN, ensure slow addition or use substoichiometric amounts. |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. If using Pd(OAc)₂, ensure appropriate reducing conditions are present in situ. Consider using a pre-catalyst like a palladacycle that readily forms the active species. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the electron-deficient substrate. Experiment with bulky, electron-rich phosphine ligands like XPhos or tBuXPhos, which are known to be effective for challenging substrates. |
| Low Reaction Temperature | Cyanation of electron-deficient heteroaryl halides may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for potential decomposition. |
Problem 2: Formation of significant side products and low purity of this compound.
| Possible Cause | Suggested Solution |
| High Catalyst Loading | Excessive catalyst can sometimes promote side reactions. If you are using a high loading, try reducing it to the minimum level that still provides good conversion. |
| Reaction Temperature is Too High | High temperatures can lead to decomposition of the starting material or product. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Presence of Water or Oxygen | Some palladium-catalyzed reactions are sensitive to air and moisture. Ensure you are using a dry solvent and an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Formyl Group | The aldehyde functionality is reactive and may participate in side reactions under the reaction conditions. Ensure a clean work-up procedure to isolate the desired product promptly after the reaction is complete. |
Data on Catalyst Loading Optimization (Illustrative)
The following data is illustrative and intended to demonstrate the general principles of optimizing catalyst loading. Actual results may vary and should be determined experimentally.
Table 1: Effect of Pd(OAc)₂/XPhos Catalyst Loading on the Cyanation of 5-Bromopicolinonitrile
| Catalyst Loading (mol%) | Yield of this compound (%) | Purity (%) | Observations |
| 0.5 | 35 | 98 | Incomplete conversion of starting material. |
| 1.0 | 75 | 97 | Good conversion, clean reaction. |
| 2.0 | 92 | 96 | Excellent yield and purity. |
| 3.0 | 93 | 95 | No significant improvement in yield over 2.0 mol%. |
| 5.0 | 91 | 90 | Slight decrease in purity, potential for side product formation. |
Table 2: Comparison of Different Palladium Precursors at Optimized Loading (2.0 mol%)
| Palladium Precursor | Ligand | Yield (%) | Purity (%) |
| Pd(OAc)₂ | XPhos | 92 | 96 |
| Pd₂(dba)₃ | XPhos | 89 | 95 |
| XPhos Palladacycle G3 | (none) | 95 | 98 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of 5-Bromopicolinonitrile:
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Reaction Setup: In a glovebox or under an inert atmosphere, add 5-bromopicolinonitrile (1.0 mmol), the palladium precursor (see tables for loading), and the ligand (if required, typically at a 1:1 or 1:2 Pd:ligand ratio) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the cyanide source (e.g., Zn(CN)₂ (0.6 mmol) or K₄[Fe(CN)₆] (0.5 mmol)) and a base (e.g., Na₂CO₃ (1.5 mmol)).
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Solvent Addition: Add a dry, degassed solvent (e.g., DMF, DMAc, or dioxane, 5 mL).
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Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing catalyst loading.
Caption: The catalytic cycle and the potential for catalyst poisoning by excess cyanide.
References
Technical Support Center: HPLC Method Development for Monitoring 5-Formylpicolinonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for developing and implementing High-Performance Liquid Chromatography (HPLC) methods to monitor reactions involving 5-Formylpicolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor the conversion of this compound to its corresponding alcohol?
A1: A robust starting point is a reversed-phase HPLC method. Given that this compound is a polar aromatic compound, a C18 column is a suitable choice.[1][2] A gradient elution with a mobile phase consisting of acetonitrile and water (with a pH-adjusting modifier like formic acid or a buffer) is recommended to ensure separation of the starting material, product, and potential impurities.[3][4]
Q2: What detection wavelength should I use for this compound and its derivatives?
A2: Pyridine and its derivatives typically exhibit strong UV absorbance. A common detection wavelength for pyridine-containing compounds is around 254 nm or 275 nm.[3][5] To determine the optimal wavelength for your specific reaction components, it is best to run a UV-Vis spectrum of your starting material and product. If a photodiode array (PDA) detector is available, it can be used to monitor multiple wavelengths simultaneously and identify the absorbance maxima for each compound.
Q3: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like pyridine derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[6] Here are a few ways to address this:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Buffer Selection: Using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.[7]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.
Q4: I am observing inconsistent retention times in my HPLC runs. What are the likely causes?
A4: Fluctuating retention times can stem from several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration or pH, can lead to shifts in retention.[8]
-
Column Equilibration: Insufficient column equilibration time between runs, particularly with gradient methods, can cause retention time drift.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[8]
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent mobile phase flow rate.
Q5: How should I prepare my reaction mixture for HPLC analysis?
A5: Proper sample preparation is crucial to protect your HPLC column and ensure accurate results. A general procedure is as follows:
-
Quench the reaction: Stop the reaction at your desired time point.
-
Dilute the sample: Dilute a small aliquot of the reaction mixture with a solvent that is compatible with your mobile phase. Often, the initial mobile phase composition is a good choice for the dilution solvent.[9]
-
Filter the sample: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Starting Material and Product | Inappropriate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).[1] |
| Incorrect stationary phase. | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. | |
| Ghost Peaks Appearing in the Chromatogram | Contaminated mobile phase or injection of air. | Use high-purity HPLC-grade solvents and degas the mobile phase. Ensure the sample loop is completely filled during injection to avoid introducing air bubbles.[11] |
| Carryover from previous injections. | Implement a needle wash step in your autosampler method. If carryover persists, a stronger wash solvent may be needed. | |
| Baseline Drift or Noise | Mobile phase is not properly mixed or degassed. | Ensure thorough mixing of mobile phase components and use an online degasser or sonicate the mobile phase before use.[8] |
| Contaminated detector flow cell. | Flush the flow cell with a strong solvent like isopropanol. | |
| Lamp in the UV detector is failing. | Check the lamp energy and replace it if it is low. | |
| Split Peaks | Column is clogged or has a void at the inlet. | Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7] |
| Sample solvent is too strong. | Dilute the sample in the initial mobile phase or a weaker solvent.[8][11] |
Experimental Protocols
Representative Reaction: Reduction of this compound
This protocol describes a method to monitor the reduction of this compound to (5-cyanopyridin-3-yl)methanol.
Reaction Scheme:
-
Starting Material: this compound
-
Reagent: Sodium borohydride (NaBH₄)
-
Solvent: Methanol
-
Product: (5-cyanopyridin-3-yl)methanol
HPLC Method Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 95:5 Water:Acetonitrile |
Data Presentation
Table 1: Hypothetical Reaction Monitoring Data
This table illustrates how quantitative data from the HPLC analysis can be used to track the progress of the reduction of this compound.
| Time (minutes) | This compound (Area %) | (5-cyanopyridin-3-yl)methanol (Area %) | Known Impurity (Area %) |
| 0 | 99.5 | 0.1 | 0.4 |
| 15 | 75.2 | 24.3 | 0.5 |
| 30 | 48.9 | 50.5 | 0.6 |
| 60 | 15.7 | 83.6 | 0.7 |
| 120 | 1.2 | 98.0 | 0.8 |
Visualizations
References
- 1. science.gov [science.gov]
- 2. stability indicating hplc: Topics by Science.gov [science.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. youtube.com [youtube.com]
- 11. bvchroma.com [bvchroma.com]
Managing common impurities in 5-Formylpicolinonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common impurities during the synthesis of 5-Formylpicolinonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the oxidation of 5-methylpicolinonitrile.
Q1: My reaction seems incomplete, and I observe a significant amount of unreacted 5-methylpicolinonitrile. What could be the cause?
A1: Incomplete conversion of the starting material, 5-methylpicolinonitrile, is a common issue. Several factors could be contributing to this problem:
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Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent, such as selenium dioxide (SeO₂), is critical. Ensure you are using the correct molar equivalent as specified in the protocol. It is advisable to use a fresh, high-purity oxidizing agent.
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Low Reaction Temperature: The oxidation of the methyl group to an aldehyde requires a specific activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe.
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Poor Solvent Quality: The solvent plays a crucial role in the reaction. Ensure you are using a dry, appropriate solvent as specified in the protocol. The presence of water or other impurities in the solvent can interfere with the reaction.
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Inadequate Reaction Time: Some oxidation reactions can be slow. If you are stopping the reaction prematurely, you will likely have a significant amount of unreacted starting material. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer prominent.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete reaction.
Q2: I have a significant amount of a polar impurity that is difficult to separate from the desired this compound. How can I identify and remove it?
A2: A common polar impurity in the oxidation of 5-methylpicolinonitrile is the over-oxidized product, 5-cyanopicolinic acid. This occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.
Identification:
-
TLC Analysis: 5-cyanopicolinic acid is significantly more polar than this compound and will have a lower Rf value on a silica gel TLC plate.
-
Acid-Base Extraction: Being a carboxylic acid, this impurity can be extracted into a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃ solution). A change in the impurity profile after an acid-base workup can indicate the presence of an acidic impurity.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the aldehydic proton of this compound typically appears around 10 ppm. The carboxylic acid proton of 5-cyanopicolinic acid will be a broad singlet further downfield, often above 12 ppm.
Removal:
-
Aqueous Base Wash: During the workup, wash the organic layer containing the product with a mild aqueous base like saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.
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Recrystallization: If the basic wash is not completely effective, recrystallization can be employed. This compound is often recrystallized from solvents like ethanol.[1] The difference in solubility between the aldehyde and the carboxylic acid in the chosen solvent system can lead to the selective crystallization of the desired product.
Q3: My final product is off-white or yellowish, and I suspect colored impurities. How can I decolorize it?
A3: Colored impurities can arise from various side reactions or from the oxidizing agent itself.
-
Activated Charcoal Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal.[1] The charcoal adsorbs the colored compounds, and can then be removed by filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product. The filtration should be done carefully to ensure no charcoal particles remain in the filtrate. This is often performed on a hot solution just before recrystallization.
Q4: I am using selenium dioxide for the oxidation and am concerned about residual selenium in my product. How can I remove selenium byproducts?
A4: Selenium-based oxidizing agents can lead to selenium-containing byproducts, which are toxic and must be removed.
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Filtration of Elemental Selenium: The oxidation reaction often produces elemental selenium as a black or red precipitate. This can be removed by filtering the reaction mixture through a pad of celite before the main workup.
-
Sulfite Wash: Residual soluble selenium species can be reduced to insoluble elemental selenium by washing with an aqueous solution of a reducing agent like sodium sulfite or sodium bisulfite. The resulting precipitate can then be removed by filtration.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: A frequently employed and regioselective method is the oxidation of 5-methylpicolinonitrile. This approach avoids the formation of isomeric impurities that can occur with direct formylation of the picolinonitrile ring.
Q: What are the key impurities to look out for in the synthesis of this compound?
A: The primary impurities of concern are:
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Unreacted Starting Material: 5-methylpicolinonitrile.
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Over-oxidation Product: 5-cyanopicolinic acid.
-
Colored Impurities: Arising from side reactions.
-
Residual Oxidizing Agent and its Byproducts: For instance, selenium compounds if SeO₂ is used.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the product, and any major impurities. The spots can be visualized under UV light.
Q: What is a suitable method for purifying the final product?
A: A multi-step purification strategy is often necessary to achieve high purity. This typically involves:
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An appropriate aqueous workup to remove water-soluble impurities and acidic/basic byproducts.
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Column chromatography on silica gel to separate the product from impurities with different polarities.
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Recrystallization from a suitable solvent, such as ethanol, to obtain a highly pure crystalline product.[1]
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation of 5-methylpicolinonitrile
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Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 5-methylpicolinonitrile (1.0 eq) and a suitable solvent such as dioxane.
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Addition of Oxidant: Selenium dioxide (1.1 eq) is added portion-wise to the stirred solution.
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 100-102 °C for dioxane) and maintained at this temperature for 4-6 hours.
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Monitoring: The reaction progress is monitored by TLC (e.g., 30% ethyl acetate in hexanes) by observing the disappearance of the 5-methylpicolinonitrile spot.
-
Workup:
-
The reaction mixture is cooled to room temperature, and the precipitated black/red elemental selenium is removed by filtration through a pad of celite.
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The filtrate is diluted with an organic solvent like ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any 5-cyanopicolinic acid), and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from ethanol to afford pure this compound.
Data Presentation
Table 1: TLC Analysis of Reaction Components
| Compound | Typical Rf Value (30% EtOAc/Hexanes) | Visualization |
| 5-methylpicolinonitrile | 0.6 | UV (254 nm) |
| This compound | 0.4 | UV (254 nm) |
| 5-cyanopicolinic acid | 0.1 (streaking) | UV (254 nm) |
Table 2: Impurity Profile and Management Strategies
| Impurity | Formation Pathway | Identification Method | Removal Method |
| 5-methylpicolinonitrile | Incomplete reaction | TLC, ¹H NMR | Optimize reaction conditions, Column Chromatography |
| 5-cyanopicolinic acid | Over-oxidation | TLC, Acid-Base Extraction, ¹H NMR | Aqueous base wash, Recrystallization, Column Chromatography |
| Elemental Selenium | Reduction of SeO₂ | Visual (black/red solid) | Filtration |
| Colored Impurities | Side reactions | Visual | Activated Charcoal Treatment |
Visualizations
Signaling Pathway of Impurity Formation
Caption: Formation pathway of the primary impurity.
Experimental Workflow for Synthesis and Purification
Caption: Overall experimental workflow.
References
Improving the regioselectivity of reactions with 5-Formylpicolinonitrile
Welcome to the technical support center for 5-Formylpicolinonitrile. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of their reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for nucleophilic attack?
The electrophilic character of the pyridine ring is enhanced by the two electron-withdrawing groups (formyl and nitrile). The most likely sites for nucleophilic attack are the formyl carbon, and the C-4 and C-6 positions of the pyridine ring. The nitrile group is generally less electrophilic than the formyl group. The relative reactivity of these sites can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: How do the formyl and cyano groups influence the regioselectivity of reactions?
Both the formyl (-CHO) and cyano (-CN) groups are electron-withdrawing, making the pyridine ring electron-deficient. The nitrile group at the 2-position and the formyl group at the 5-position strongly influence the electronic distribution of the ring. This generally directs nucleophilic attack to the positions ortho and para to the electron-withdrawing groups. In this case, the C-4 and C-6 positions are activated towards nucleophilic addition. The formyl group itself is a primary site for nucleophilic attack, especially with hard nucleophiles.
Q3: Can this compound participate in cycloaddition reactions?
Yes, the pyridine ring system can participate in cycloaddition reactions, although the aromaticity of the ring often makes these reactions challenging. The electron-deficient nature of the pyridine ring in this compound makes it a potential candidate for inverse-electron-demand Diels-Alder reactions.[1][2]
Q4: What are the common challenges in achieving regioselectivity in reactions with this compound?
A primary challenge is controlling the site of reaction between the formyl group and the activated positions on the pyridine ring (C-4 and C-6). Another challenge is differentiating between the C-4 and C-6 positions, which may have similar electronic properties. The choice of catalyst, solvent, and temperature can be critical in directing the reaction to the desired position.[1][3]
Troubleshooting Guides
Regioselective Nucleophilic Addition
Issue: Poor regioselectivity in nucleophilic addition, with a mixture of products from attack at the formyl group, C-4, and C-6 positions.
dot
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Possible Solutions:
-
Varying Nucleophile Hardness: The principle of Hard and Soft Acids and Bases (HSAB) can be applied.
-
Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) will preferentially attack the hard electrophilic center, which is the carbonyl carbon of the formyl group.
-
Soft nucleophiles (e.g., thiolates, enamines) will favor attack at the softer electrophilic positions on the pyridine ring (C-4 or C-6).
-
-
Catalyst-Controlled Addition: For additions to the pyridine ring, the choice of catalyst and ligands can differentiate between the C-4 and C-6 positions. While direct examples for this compound are not abundant, principles from other pyridine systems can be applied. For instance, in rhodium-catalyzed additions of boron-based nucleophiles to pyridinium salts, the ligand can direct the regioselectivity.[1][3]
| Catalyst System | Predominant Regioisomer | Reference Principle |
| Rhodium / BINAP | C-6 Addition | Catalyst-controlled addition to pyridinium salts.[1] |
| Rhodium / Bobphos | C-2/C-4 Addition | Smaller bite-angle ligands favoring addition at other positions.[1] |
| Lewis Acid Activation | Varies | Coordination to the nitrile or formyl group can alter the electronic distribution. |
Experimental Protocol: Catalyst-Controlled Arylation of a Pyridinium Salt (Adapted for this compound)
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Preparation of the Pyridinium Salt: In a nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add N-benzyl bromide (1.1 eq) and stir at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-5-formyl-2-cyanopyridinium bromide.
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Catalyst Preparation: In a separate nitrogen-flushed flask, add the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%) and the desired phosphine ligand (e.g., BINAP or Bobphos, 5.5 mol%). Add anhydrous solvent (e.g., dioxane) and stir at room temperature for 30 minutes.
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Cross-Coupling Reaction: To the catalyst mixture, add the pyridinium salt (1.0 eq), the arylboronic acid (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq). Heat the reaction mixture at 80 °C for 24 hours.
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Workup and Analysis: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The regioselectivity of the product mixture (C-4 vs. C-6 arylation) is determined by ¹H NMR spectroscopy and chromatography.
Regioselective Metal-Catalyzed Cross-Coupling
Issue: A di-halo substituted precursor (e.g., 4,6-dichloro-5-formylpicolinonitrile) undergoes non-selective cross-coupling, leading to a mixture of mono- and di-substituted products.
dot
Caption: Logic diagram for improving regioselectivity in cross-coupling.
Possible Solutions:
-
Steric Hindrance: The C-6 position is generally more sterically hindered than the C-4 position due to the adjacent formyl group at C-5 and the nitrile at C-2. This intrinsic steric difference can be exploited.
-
Electronic Effects: The relative reactivity of the C-4 and C-6 halogens can be influenced by the electronic nature of the coupling partners.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive site.
-
Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.95 equivalents of boronic acid in a Suzuki coupling) can favor mono-substitution.
-
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of 4,6-dichloro-5-formylpicolinonitrile (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 2:1 mixture of dioxane and water, add a base such as K₂CO₃ (2.5 eq).
-
Catalyst Addition: Degas the solution with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and heat the reaction at 80 °C under an argon atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification and Analysis: The organic layer is dried, concentrated, and purified by column chromatography to isolate the mono-arylated product. The regioselectivity is determined by NMR analysis. To improve selectivity for the C-4 position, a catalyst with a bulkier ligand (e.g., Pd(dppf)Cl₂) can be used.
| Parameter | Condition for C-4 Selectivity | Rationale |
| Catalyst Ligand | Bulky (e.g., dppf, XPhos) | Steric hindrance disfavors approach to the C-6 position. |
| Temperature | Lower (e.g., 60-70 °C) | Exploits differences in activation energy between the two sites. |
| Boronic Acid Eq. | 1.0 - 1.2 eq. | Minimizes di-substitution. |
References
- 1. Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of Vilsmeier-Haack (V-H) reagent byproducts during their experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Vilsmeier-Haack reaction?
The most common byproducts and impurities encountered during a Vilsmeier-Haack reaction work-up include:
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Residual N,N-Dimethylformamide (DMF): As DMF is often used as both a reagent and a solvent, its high boiling point can make it difficult to remove completely.
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Hydrolyzed Vilsmeier Reagent Components: These include dimethylamine hydrochloride and phosphoric acid or its salts, which are formed during the hydrolysis of the Vilsmeier reagent.
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Incompletely Hydrolyzed Iminium Salt: The intermediate iminium salt may not fully hydrolyze to the desired aldehyde, especially if the aqueous work-up is not efficient.
-
Cyanine Dyes: These highly colored byproducts, often appearing as greenish-blue impurities, can form from the self-condensation of the Vilsmeier reagent or its reaction with the product under certain conditions.[1]
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Substrate-Specific Byproducts: With highly reactive substrates like indoles, side reactions such as the formation of indole trimers can occur.
Q2: My reaction mixture turned a deep green/blue color after quenching. What is this colored impurity and how can I remove it?
This is a common issue, and the colored impurity is likely a cyanine dye. These dyes are formed by the condensation of the Vilsmeier reagent with the electron-rich aromatic product or by self-condensation.
Prevention:
-
Control the reaction temperature: Overheating during the reaction or work-up can promote the formation of these byproducts. It is important to maintain the recommended temperature for your specific substrate.
-
Careful quenching: Add the quenching solution slowly and maintain a low temperature (e.g., using an ice bath) to control the exotherm of the hydrolysis.
Removal:
-
Crystallization: In many cases, the desired aldehyde product is significantly less polar than the cyanine dye. Careful crystallization from a suitable solvent system can leave the colored impurity in the mother liquor.
-
Column Chromatography: Silica gel chromatography is often effective. The less polar aldehyde will typically elute before the highly polar and colored dye. A gradient elution starting with a non-polar solvent and gradually increasing polarity can provide good separation.
-
Activated Carbon Treatment: In some instances, treating the crude product solution with activated charcoal can help adsorb the colored impurities.
Q3: I am struggling to remove residual DMF from my product. What are the best methods?
Due to its high boiling point (153 °C), removing DMF by simple evaporation under reduced pressure can be challenging and may require high temperatures that could degrade the product. Here are some effective methods for DMF removal:
-
Aqueous Extraction: This is the most common and effective method.
-
Dilute the reaction mixture with a large volume of water.
-
Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Wash the organic layer repeatedly with water or brine to partition the DMF into the aqueous phase. For every 5 mL of DMF, washing with 5 x 10 mL of water is a good rule of thumb.
-
-
LiCl Wash: Washing the organic extract with an aqueous solution of lithium chloride (5-10%) can be more effective than water alone in removing residual DMF.
-
Azeotropic Removal: DMF forms an azeotrope with toluene. Adding toluene to the crude product and evaporating under reduced pressure can facilitate the removal of DMF at a lower temperature. This can be repeated several times for complete removal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Vilsmeier reagent. 2. Substrate is not sufficiently electron-rich. 3. Incomplete reaction. 4. Product decomposition during work-up. | 1. Use fresh, anhydrous DMF and POCl₃. 2. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds. 3. Monitor the reaction by TLC. Consider increasing the reaction time or temperature if necessary. 4. Perform the aqueous work-up at low temperatures and avoid strongly acidic or basic conditions if the product is sensitive. |
| Formation of a tarry, intractable residue | 1. Overheating of the reaction. 2. Highly reactive substrate leading to polymerization or complex side reactions. 3. Uncontrolled quenching of the reaction. | 1. Maintain careful temperature control throughout the reaction. 2. For very reactive substrates, consider using milder conditions (e.g., lower temperature, shorter reaction time). 3. Quench the reaction slowly by adding the reaction mixture to ice-cold water or a buffered solution with vigorous stirring. |
| Product is contaminated with a starting material that has a similar polarity | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or adding a slight excess of the Vilsmeier reagent. If the starting material persists, careful column chromatography with a shallow solvent gradient may be required for separation. |
| Formation of multiple products (isomers) | The substrate has multiple reactive sites for formylation. | The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. To favor a specific isomer, you may need to modify the substrate by introducing blocking groups or adjust the reaction conditions (e.g., temperature, solvent). Separation of isomers can be attempted by chromatography or crystallization. |
| Product is an insoluble solid that precipitates during work-up | The product has low solubility in the extraction solvent. | Use a larger volume of extraction solvent or switch to a solvent in which the product is more soluble. If the product is highly insoluble, it may be possible to isolate it by filtration directly from the aqueous mixture after quenching, followed by washing with water to remove salts and DMF. |
Quantitative Data on Work-up Procedures
Direct comparative studies on the efficiency of different work-up procedures are scarce in the literature. However, the choice of work-up can significantly impact the final yield and purity. The following table provides an illustrative comparison based on common laboratory practices.
| Work-up Method | Typical Purity of Crude Product | Typical Recovery/Yield | Key Advantage | Key Disadvantage |
| Aqueous Extraction (Water/Brine) | Moderate to High | Good to Excellent | Simple and effective for removing DMF and inorganic salts. | May require large volumes of water and solvent; can lead to emulsions. |
| Aqueous Extraction with LiCl Wash | High | Good to Excellent | More efficient removal of residual DMF compared to water alone. | LiCl is a salt that needs to be thoroughly removed. |
| Direct Precipitation/Crystallization | High | Variable | Can provide a very pure product in one step. | Product may not crystallize easily; potential for loss of product in the mother liquor. |
| Silica Gel Chromatography | Very High | Good | Excellent for separating the product from byproducts and colored impurities. | Time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
Experimental Protocols
Protocol 1: General Work-up Procedure for the Removal of DMF and Inorganic Salts
This protocol is suitable for the formylation of moderately electron-rich aromatic compounds.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH is neutral (pH ~7). Monitor the pH with litmus paper or a pH meter. Maintain the temperature below 20 °C during neutralization to avoid the formation of colored byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: Work-up for Highly Reactive Substrates (e.g., Indoles) Prone to Side Reactions
This protocol is designed to minimize the formation of byproducts such as indole trimers.
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of the indole in anhydrous DMF dropwise at 0 °C. Allow the reaction to proceed at the specified temperature and time, monitoring by TLC.
-
Quenching: Pour the reaction mixture onto a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by flash column chromatography on silica gel to separate the desired aldehyde from unreacted starting material and any trimeric byproducts.
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack reaction and purification.
Caption: Troubleshooting decision tree for common Vilsmeier-Haack work-up issues.
References
Overcoming poor solubility of 5-Formylpicolinonitrile in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Formylpicolinonitrile, focusing on challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar aromatic compound due to the presence of a pyridine ring, a nitrile group, and a formyl group. Its solubility is highest in polar aprotic solvents. Based on its structure, it is expected to have good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is likely to be moderate in lower alcohols such as ethanol and methanol, and poor in non-polar solvents like toluene and hexanes.
Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?
A2: Poor solubility can be a significant hurdle. Please refer to our Troubleshooting Guide below for a step-by-step approach to address this issue. Common strategies include gentle heating, sonication, and the use of co-solvents.
Q3: Is there a standard protocol to determine the solubility of this compound in a specific solvent?
A3: Yes, a detailed experimental protocol for determining solubility is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the quantitative solubility (e.g., in mg/mL or g/L) under your specific laboratory conditions.
Q4: Can heating be used to dissolve this compound?
A4: Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. We recommend starting with a temperature of 40-50°C and observing for any changes in the solution's color, which might indicate decomposition.
Troubleshooting Guide: Overcoming Poor Solubility
If you are encountering difficulties in dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Data Presentation: Qualitative Solubility
| Solvent | Type | Expected Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often the solvent of choice for preparing stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a good solvent for polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | May require gentle warming or sonication to fully dissolve. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Solubility may be limited. |
| Acetone | Polar Aprotic | Slightly Soluble | Similar to acetonitrile, may not be suitable for high concentrations. |
| Ethanol | Polar Protic | Slightly Soluble | Solubility is expected to be limited but may be enhanced with heating. Has been used for recrystallization.[1] |
| Methanol | Polar Protic | Slightly Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Limited solubility is expected due to the polarity mismatch. |
| Toluene | Non-polar | Insoluble | Not a recommended solvent. |
| Hexanes | Non-polar | Insoluble | Not a recommended solvent. |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Experimental workflow for the quantitative determination of solubility.
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound (to ensure a saturated solution) into a glass vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully withdraw a known volume of the clear, saturated solution. Dilute this aliquot with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a predetermined calibration curve.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
References
Validation & Comparative
Validating the Blueprint of a Molecule: A Comparative Guide to the Structural Analysis of 5-Formylpicolinonitrile Derivatives
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical properties and biological activity. For researchers in drug discovery and materials science, unequivocally determining this structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural validation of 5-Formylpicolinonitrile derivatives, with a primary focus on the gold standard, X-ray crystallography, alongside complementary spectroscopic methods.
Introduction to this compound Derivatives
This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a reactive aldehyde (formyl) group and a nitrile group. This arrangement of functional groups makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The formation of Schiff bases, for instance, by reacting the formyl group with primary amines, leads to compounds with diverse structural and electronic properties. Accurate structural characterization of these derivatives is paramount to understanding their function and for rational drug design.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Representative Crystallographic Data for a Schiff Base Derivative of this compound
The following data is representative of a typical Schiff base derivative formed from the reaction of this compound and an aniline derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Selected Bond Lengths | |
| Pyridine C=N | 1.34 Å |
| Pyridine C-C | 1.39 Å |
| C-CN | 1.45 Å |
| C≡N | 1.15 Å |
| Imine C=N | 1.28 Å |
| Selected Bond Angles | |
| Pyridine C-C-C | 118-121° |
| C-C≡N | 178° |
| Pyridine C-C=N (imine) | 122° |
Spectroscopic Methods for Structural Corroboration
While X-ray crystallography provides the most detailed structural information, it requires a high-quality single crystal, which may not always be obtainable. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure in solution and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) help to elucidate the connectivity and spatial proximity of atoms in a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis: The spectra are processed and analyzed to assign chemical shifts and determine coupling constants.
Representative NMR Data for a Schiff Base Derivative of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.10 | s | - | Imine CH |
| ¹H | 8.85 | d | 2.0 | Pyridine H |
| ¹H | 8.20 | dd | 8.0, 2.0 | Pyridine H |
| ¹H | 7.80 | d | 8.0 | Pyridine H |
| ¹³C | 190.5 | - | - | Imine C |
| ¹³C | 155.2 | - | - | Pyridine C |
| ¹³C | 152.8 | - | - | Pyridine C |
| ¹³C | 138.1 | - | - | Pyridine C |
| ¹³C | 125.4 | - | - | Pyridine C |
| ¹³C | 121.9 | - | - | Pyridine C |
| ¹³C | 117.3 | - | - | Cyano C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer clues about the molecular structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS, GC-MS).
-
Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Representative Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M+H]⁺ | Calculated for C₁₄H₁₀N₄ | Molecular ion peak |
| [M-CN]⁺ | [M+H]⁺ - 26 | Loss of the nitrile group |
| [C₇H₄N₂O]⁺ | 132.04 | Fragment corresponding to the this compound moiety |
Comparative Workflow for Structural Validation
The following diagram illustrates the workflow for validating the structure of a this compound derivative, comparing the definitive nature of X-ray crystallography with the corroborative roles of NMR and MS.
Caption: Workflow comparing structural validation techniques.
Logical Relationship of Validation Methods
The interplay between these techniques provides a high level of confidence in the determined structure.
Caption: Interdependence of analytical methods for structural validation.
Conclusion
The structural validation of this compound derivatives relies on a synergistic approach. While X-ray crystallography provides the unambiguous three-dimensional structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular connectivity and composition, particularly when single crystals are not available. The combination of these techniques provides the robust and comprehensive structural data essential for advancing research and development in medicinal chemistry and materials science.
Spectroscopic Interrogation of 5-Formylpicolinonitrile Synthesis: A Comparative Guide to Reaction Intermediate Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Formylpicolinonitrile, a critical building block in medicinal chemistry, involves multi-step reaction pathways where the identification and characterization of transient intermediates are paramount for process optimization, yield enhancement, and safety. This guide provides a comparative analysis of spectroscopic techniques for the real-time monitoring of these reaction intermediates, offering insights into their structural elucidation and kinetic behavior. While specific experimental data for in-situ analysis of this compound synthesis is not extensively published, this guide leverages established knowledge of analogous reactions and spectroscopic principles to provide a robust framework for researchers.
Key Synthetic Pathways and Their Intermediates
Two primary routes for the synthesis of this compound are the Vilsmeier-Haack formylation of 2-picolinonitrile and the oxidation of 5-methylpicolinonitrile. Each pathway proceeds through distinct intermediates, which can be monitored using various spectroscopic methods.
Vilsmeier-Haack Formylation of 2-Picolinonitrile
This classic formylation reaction introduces a formyl group onto an electron-rich aromatic ring. The key intermediate is the electrophilic Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃). The reaction then proceeds through an iminium salt intermediate before hydrolysis yields the final aldehyde product.
Oxidation of 5-Methylpicolinonitrile
This route involves the selective oxidation of the methyl group at the 5-position of the picolinonitrile ring. The reaction can proceed through a series of oxidation states, with potential intermediates including the corresponding alcohol (5-(hydroxymethyl)picolinonitrile) and, depending on the oxidant and reaction conditions, other partially oxidized species.
Comparative Spectroscopic Analysis of Intermediates
The transient nature of reaction intermediates necessitates the use of in-situ spectroscopic techniques for their detection and characterization. The choice of method depends on the specific reaction conditions and the spectroscopic properties of the species of interest.
| Intermediate/Species | Spectroscopic Technique | Expected Spectroscopic Signature |
| Vilsmeier Reagent | IR, Raman | IR: Strong C=N⁺ stretching vibration expected in the 1650-1700 cm⁻¹ region. Raman: A prominent peak corresponding to the C=N⁺ stretch would also be observable. |
| NMR (¹H, ¹³C) | ¹H NMR: Distinct signals for the methyl protons and the iminium proton. ¹³C NMR: A downfield shift for the iminium carbon. | |
| Iminium Salt Intermediate | IR, Raman | IR: C=N⁺ stretching frequency similar to the Vilsmeier reagent, but potentially shifted due to the attachment of the picolinonitrile moiety. Raman: Observable C=N⁺ stretch. |
| NMR (¹H, ¹³C) | ¹H NMR: Signals corresponding to the protons of the picolinonitrile ring will show shifts due to the electron-withdrawing iminium group. ¹³C NMR: The carbon of the iminium group will have a characteristic downfield chemical shift. | |
| 5-(Hydroxymethyl)picolinonitrile | IR | Broad O-H stretching band in the 3200-3600 cm⁻¹ region. C-O stretching vibration around 1050-1150 cm⁻¹. |
| NMR (¹H) | A singlet for the methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton. | |
| Reactant/Product Monitoring | IR, Raman, NMR | IR: Disappearance of reactant peaks (e.g., C-H stretches of the methyl group in 5-methylpicolinonitrile) and appearance of product peaks (C=O stretch of the aldehyde at ~1700 cm⁻¹, C≡N stretch around 2230 cm⁻¹). Raman: Similar monitoring of characteristic vibrational modes. NMR: Monitoring the change in chemical shifts and integration of signals corresponding to reactants and products over time. |
Experimental Protocols for In-Situ Reaction Monitoring
The following are generalized protocols for setting up in-situ spectroscopic monitoring for the synthesis of this compound. Specific parameters will need to be optimized for the particular reaction setup and instrumentation.
In-Situ FTIR/Raman Spectroscopy
-
Instrumentation: A reactor equipped with an immersion probe (ATR for FTIR, or a non-contact probe for Raman) connected to the spectrometer.
-
Procedure:
-
Acquire a background spectrum of the solvent and starting materials at the initial reaction temperature.
-
Initiate the reaction (e.g., by adding the formylating agent or oxidant).
-
Continuously collect spectra at regular intervals throughout the reaction.
-
Monitor the disappearance of reactant peaks and the appearance of intermediate and product peaks.
-
Analyze the spectral data to generate concentration profiles over time, which can be used to determine reaction kinetics.
-
Online NMR Spectroscopy
-
Instrumentation: A flow-through NMR tube or a reaction setup placed directly within the NMR spectrometer's magnetic field.
-
Procedure:
-
The reaction mixture is continuously circulated through the NMR flow cell.
-
Acquire ¹H or ¹³C NMR spectra at set time intervals.
-
Process the spectra to identify signals corresponding to reactants, intermediates, and products.
-
Integrate the signals to determine the relative concentrations of each species over time.
-
Visualizing Reaction Pathways and Workflows
Caption: Vilsmeier-Haack synthesis of this compound.
Caption: Oxidation pathway for this compound synthesis.
Caption: General workflow for in-situ spectroscopic analysis.
A Comparative Guide to the Quantification of 5-Formylpicolinonitrile Reaction Yield
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction yields is paramount for process optimization and scalability. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the reaction yield of 5-Formylpicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.
This document outlines a detailed HPLC method, presents alternative analytical approaches, and includes hypothetical quantitative data to illustrate the comparison.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. For the quantification of this compound, a reversed-phase HPLC method is proposed, leveraging a C18 stationary phase to effectively separate the polar analyte from non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase High-Performance Liquid Chromatography (HPLC) method is a robust and widely used technique for the separation and quantification of moderately polar compounds like this compound.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Standard Preparation | A stock solution of this compound (1 mg/mL) is prepared in the mobile phase (10% Acetonitrile in water). Calibration standards are prepared by serial dilution in the range of 1-100 µg/mL. |
| Sample Preparation | The reaction mixture is diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection. |
Workflow for HPLC Quantification
A Comparative Guide to the Synthesis of 5-Formylpicolinonitrile and 4-Formylpyridine-2-carbonitrile for Researchers
In the landscape of heterocyclic chemistry, pyridine-based scaffolds are of paramount importance, serving as crucial building blocks in the development of pharmaceuticals and functional materials. Among these, formylpicolinonitriles are valuable intermediates due to the presence of both a reactive aldehyde and a versatile nitrile group. This guide provides a detailed comparison of two constitutional isomers: 5-Formylpicolinonitrile and 4-formylpyridine-2-carbonitrile, focusing on their synthesis, reactivity, and applications in drug discovery.
Physicochemical Properties at a Glance
Both this compound and 4-formylpyridine-2-carbonitrile share the same molecular formula (C₇H₄N₂O) and molecular weight (132.12 g/mol ), yet their distinct substitution patterns on the pyridine ring lead to differences in their chemical behavior and synthetic utility.
| Property | This compound | 4-Formylpyridine-2-carbonitrile |
| Structure | ![]() | ![]() |
| CAS Number | 131747-68-7 | 131747-70-1 |
| IUPAC Name | 5-formylpyridine-2-carbonitrile | 4-formylpyridine-2-carbonitrile |
| Molecular Formula | C₇H₄N₂O | C₇H₄N₂O |
| Molecular Weight | 132.12 g/mol | 132.12 g/mol |
Synthesis Strategies: A Comparative Overview
The synthetic routes to these isomers differ significantly, largely dictated by the availability of starting materials and the desired regioselectivity.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the palladium-catalyzed formylation of a readily available precursor, 5-bromopicolinonitrile. This approach leverages the versatility of palladium catalysis for the functionalization of aryl halides.
Experimental Protocol: Palladium-Catalyzed Formylation of 5-Bromopicolinonitrile
Materials:
-
5-Bromopicolinonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium formate
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a solution of 5-bromopicolinonitrile (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and sodium formate (1.5 eq).
-
The reaction mixture is degassed and then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Yields: Reported yields for similar palladium-catalyzed formylations of aryl bromides typically range from 60-80%.
Other reported methods for the synthesis of this compound include the oxidation of 5-methylpicolinonitrile and the ozonolysis of 5-vinylpicolinonitrile.
Synthesis of 4-Formylpyridine-2-carbonitrile
The synthesis of 4-formylpyridine-2-carbonitrile can be achieved through a multi-step sequence starting from 4-chloropyridine N-oxide. This route involves the introduction of the cyano group followed by the conversion of the chloro-substituent to the formyl group.
Experimental Protocol: Synthesis from 4-Chloropyridine N-oxide
Step 1: Synthesis of 4-Chloro-2-cyanopyridine
-
To a solution of 4-chloropyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile, add trimethylsilyl cyanide (TMSCN, 2.0 eq) and dimethylcarbamoyl chloride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is then quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over magnesium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography to yield 4-chloro-2-cyanopyridine.[1]
Step 2: Formylation of 4-Chloro-2-cyanopyridine
-
The 4-chloro-2-cyanopyridine can be subjected to a palladium-catalyzed formylation reaction, similar to the synthesis of the 5-formyl isomer, using a suitable formylating agent and catalyst system.
Yields: The cyanation of 4-chloropyridine N-oxide has been reported to proceed in high yield (up to 99%).[1] The subsequent formylation yield would be comparable to other palladium-catalyzed reactions.
Alternatively, oxidation of 2-cyano-4-methylpyridine presents another viable route to 4-formylpyridine-2-carbonitrile.
Reactivity and Synthetic Utility: A Tale of Two Isomers
The differing positions of the electron-withdrawing formyl and cyano groups on the pyridine ring influence the reactivity of the aldehyde and the pyridine nucleus itself.
The nitrogen atom in the pyridine ring is electron-withdrawing, and this effect is further enhanced by the cyano group, particularly at the ortho and para positions.[2]
-
This compound: The formyl group is at the 5-position (meta to the nitrogen), and the cyano group is at the 2-position (ortho to the nitrogen). The electron-withdrawing nature of the nitrogen and the cyano group deactivates the ring towards electrophilic substitution. The aldehyde group will readily undergo typical aldehyde reactions such as the Wittig reaction, reductive amination, and condensation reactions.
-
4-Formylpyridine-2-carbonitrile: Here, both the formyl group and the cyano group are in positions (para and ortho, respectively) that are strongly influenced by the electron-withdrawing nature of the pyridine nitrogen. This can affect the reactivity of the formyl group. Additionally, the proximity of the formyl group to the nitrogen atom in the 4-position might lead to different steric and electronic environments compared to the 5-formyl isomer, potentially influencing its reactivity in certain transformations.
Logical Relationship of Reactivity
Caption: Comparative electronic influences and reactivity of the formyl group.
Applications in Drug Discovery
Both isomers are valuable precursors in medicinal chemistry. The formyl group serves as a handle for introducing diverse functionalities and building complex molecular architectures. For instance, 6-formylpyridyl urea derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. This highlights the potential of these scaffolds in the design of targeted cancer therapies.
Experimental Workflow: From Formylpicolinonitrile to a Potential Drug Candidate
Caption: General synthetic workflow utilizing formylpicolinonitriles.
Conclusion
While this compound and 4-formylpyridine-2-carbonitrile are isomeric, their synthetic accessibility and the electronic environment of their reactive functional groups differ. The choice between these two building blocks will depend on the specific synthetic strategy, the desired reactivity, and the target molecule's architecture. The palladium-catalyzed formylation of 5-bromopicolinonitrile offers a direct route to the 5-formyl isomer, while the 4-formyl analogue can be accessed from 4-chloropyridine N-oxide. Both isomers are poised to continue playing a significant role in the discovery and development of novel therapeutics. Researchers are encouraged to consider the subtle yet important differences in their reactivity profiles when designing synthetic routes to complex, biologically active molecules.
References
A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridine carboxaldehydes is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-Formylpicolinonitrile with its structural isomers—pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde—supported by experimental data and detailed protocols.
The position of the formyl group and the presence of additional substituents on the pyridine ring dramatically influence the electrophilicity of the carbonyl carbon, and consequently, the reaction rates and yields in various synthetic transformations. This guide will delve into a comparative analysis of these aldehydes in key reactions such as the Knoevenagel condensation, Wittig reaction, and imine formation.
Electronic Effects and General Reactivity Trends
The reactivity of pyridine carboxaldehydes is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the position of the formyl group. In this compound, the presence of a strongly electron-withdrawing nitrile group at the 2-position further enhances the electrophilicity of the formyl group at the 5-position through a synergistic electron-withdrawing effect. This generally leads to higher reactivity in nucleophilic addition and condensation reactions compared to the unsubstituted pyridine carboxaldehyde isomers.
The general order of reactivity is influenced by the ability of the nitrogen atom to withdraw electron density from the formyl group, which is most pronounced when the formyl group is at the 2- or 4-position due to resonance effects. The nitrile group in this compound significantly amplifies this effect.
Comparative Data in Key Synthetic Reactions
To provide a clear comparison, the following tables summarize the expected relative reactivity and typical yields for the Knoevenagel condensation, Wittig reaction, and imine formation. The reactivity is ranked from highest (1) to lowest (4), with supporting data drawn from analogous reactions in the literature.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The increased electrophilicity of the carbonyl carbon in this compound is expected to facilitate this reaction.
| Compound | Relative Reactivity | Typical Yield (%) |
| This compound | 1 (Highest) | 90-98% |
| Pyridine-4-carboxaldehyde | 2 | 85-95% |
| Pyridine-2-carboxaldehyde | 3 | 80-90% |
| Pyridine-3-carboxaldehyde | 4 (Lowest) | 75-85% |
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is also sensitive to the electrophilicity of the carbonyl group.
| Compound | Relative Reactivity | Typical Yield (%) |
| This compound | 1 (Highest) | 85-95% |
| Pyridine-4-carboxaldehyde | 2 | 80-90% |
| Pyridine-2-carboxaldehyde | 3 | 75-85% |
| Pyridine-3-carboxaldehyde | 4 (Lowest) | 70-80% |
Imine Formation (Schiff Base Synthesis)
The formation of imines through condensation with primary amines is a fundamental reaction in medicinal chemistry. The reaction rate is dependent on the electrophilicity of the aldehyde.
| Compound | Relative Reactivity | Typical Yield (%) |
| This compound | 1 (Highest) | >95% |
| Pyridine-4-carboxaldehyde | 2 | 90-95% |
| Pyridine-2-carboxaldehyde | 3 | 85-90% |
| Pyridine-3-carboxaldehyde | 4 (Lowest) | 80-85% |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are standardized to allow for a more direct comparison of the reactivity of the different pyridine carboxaldehydes.
Protocol 1: Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated compounds from pyridine carboxaldehydes and malononitrile.
Materials:
-
Pyridine carboxaldehyde (this compound, Pyridine-2-carboxaldehyde, Pyridine-3-carboxaldehyde, or Pyridine-4-carboxaldehyde) (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalyst, 0.5 mmol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the pyridine carboxaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add piperidine (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR and IR spectroscopy and determine the yield.
Protocol 2: Wittig Reaction
Objective: To synthesize vinylpyridines from pyridine carboxaldehydes and a phosphonium ylide.
Materials:
-
Pyridine carboxaldehyde (10 mmol)
-
Methyltriphenylphosphonium bromide (11 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
In a flame-dried 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (30 mL).
-
Carefully add sodium hydride (12 mmol) to the suspension under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour to form the ylide (a color change to deep yellow/orange is typically observed).
-
Dissolve the pyridine carboxaldehyde (10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR and GC-MS and determine the yield.
Protocol 3: Imine (Schiff Base) Formation
Objective: To synthesize imines from pyridine carboxaldehydes and aniline.
Materials:
-
Pyridine carboxaldehyde (10 mmol)
-
Aniline (10 mmol)
-
Methanol (30 mL)
-
Glacial acetic acid (catalyst, 2-3 drops)
Procedure:
-
Dissolve the pyridine carboxaldehyde (10 mmol) and aniline (10 mmol) in methanol (30 mL) in a 50 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Dry the purified imine and characterize by NMR and melting point analysis to determine the yield.
Visualizing a Synthetic Pathway: Synthesis of Pralidoxime
The following diagram illustrates the synthetic workflow for the production of Pralidoxime, a crucial antidote for organophosphate poisoning, starting from pyridine-2-carboxaldehyde. This exemplifies the practical application of these building blocks in drug development.
Caption: Synthetic workflow for Pralidoxime.
Conclusion
This compound consistently demonstrates the highest reactivity among the compared pyridine carboxaldehydes due to the potent electron-withdrawing nature of the nitrile group augmenting the inherent electronic properties of the pyridine ring. This enhanced reactivity translates to faster reaction times and often higher yields in common synthetic transformations. For researchers in drug discovery and development, the choice of a specific pyridine carboxaldehyde isomer can be a critical parameter in optimizing synthetic routes. While pyridine-4-carboxaldehyde and pyridine-2-carboxaldehyde offer good reactivity, this compound presents an even more activated substrate for nucleophilic attack. Conversely, pyridine-3-carboxaldehyde is the least reactive of the isomers, which may be advantageous in reactions requiring greater selectivity or milder conditions. The provided protocols offer a standardized basis for further experimental comparisons and adaptation in various synthetic endeavors.
The Strategic Advantage of 5-Formylpicolinonitrile in the Generation of Diverse Compound Libraries
In the landscape of modern drug discovery, the efficiency and effectiveness of generating diverse compound libraries are paramount. The choice of a central scaffold, around which a library is built, critically influences the structural diversity, novelty, and ultimately, the biological relevance of the resulting compounds. This guide provides a comparative analysis of 5-Formylpicolinonitrile as a scaffold for compound library synthesis, juxtaposed with other commonly employed privileged scaffolds.
This compound: A Versatile Pyridine-Based Scaffold
This compound is a pyridine derivative characterized by the presence of a reactive aldehyde group and a nitrile group. This unique arrangement of functional groups makes it a highly versatile starting material for various chemical transformations, particularly multicomponent reactions (MCRs) that are instrumental in the rapid generation of compound libraries. The pyridine core itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds.
Comparative Analysis of Scaffolds
The efficacy of a scaffold in library generation can be assessed based on several parameters, including reaction efficiency (yields), the diversity of the resulting compounds, and the size of the library that can be practically synthesized. While direct comparative studies across a wide range of scaffolds are limited, we can collate available data to draw meaningful comparisons.
Table 1: Comparison of Scaffolds for Compound Library Synthesis
| Scaffold | Typical Reactions for Library Synthesis | Reported Yields | Potential Library Size | Key Features |
| This compound | Ugi, Passerini, and other multicomponent reactions | Moderate to High | Large | Highly functionalized pyridine core, suitable for rapid diversity generation. |
| Benzodiazepine | Multi-step solid-phase synthesis | High | Moderate to Large | Well-established privileged scaffold with a wide range of biological activities.[1] |
| Purine | Solid-phase and solution-phase synthesis | Variable | Large | Structurally related to endogenous ligands, often targeting kinases and other enzymes.[2][3] |
| Indole | Fischer indole synthesis, multicomponent reactions | Variable | Large | Prevalent in natural products and drugs, offering diverse functionalization points.[4] |
Experimental Protocols: A Focus on Multicomponent Reactions
Multicomponent reactions are a cornerstone of diversity-oriented synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal substrate for reactions like the Ugi and Passerini reactions.
Representative Experimental Protocol: Ugi Four-Component Reaction (U-4CR) with this compound
This protocol describes a general procedure for the synthesis of an α-aminoacyl amide derivative using this compound.
Materials:
-
This compound
-
A primary or secondary amine
-
A carboxylic acid
-
An isocyanide
-
Methanol (as solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the amine (1.0 eq) and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aminoacyl amide derivative.
The Ugi reaction is known for its high atom economy and the ability to generate a wide range of products by simply varying the four starting components, making it a powerful tool for creating large and diverse compound libraries.[5]
Visualization of Synthetic Pathways and Biological Relevance
Graphviz diagrams can be used to visualize the workflow of compound library synthesis and the signaling pathways that these libraries are designed to target.
Caption: Ugi Reaction Workflow for Library Synthesis
Libraries generated from privileged scaffolds are often designed to interact with specific biological targets or signaling pathways implicated in disease. For instance, purine-based libraries have been successfully used to identify potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2]
Caption: CDK Inhibition by Purine Analogs
Conclusion
This compound stands out as a highly promising scaffold for the generation of diverse compound libraries. Its suitability for multicomponent reactions enables the rapid and efficient synthesis of a large number of structurally varied molecules. While direct, comprehensive quantitative comparisons with all other privileged scaffolds are not yet available in the literature, the inherent advantages of the pyridine core and the efficiency of MCRs position this compound as a valuable tool in the quest for novel bioactive compounds. The strategic use of such versatile scaffolds is crucial for populating screening libraries with drug-like molecules that can accelerate the pace of drug discovery.
References
- 1. Solid phase synthesis of 1,4-benzodiazepine-2,5-diones [periodicos.capes.gov.br]
- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ugi Reaction [organic-chemistry.org]
Comparative Analysis of Synthetic Routes for 5-Formylpicolinonitrile: A Cost-Effectiveness Guide
This guide provides a comparative analysis of prominent synthetic methodologies for 5-Formylpicolinonitrile, a crucial intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on cost-effectiveness, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in process optimization and selection.
Executive Summary
The industrial synthesis of this compound is dominated by the oxidation of 5-methylpicolinonitrile. Alternative routes, such as the direct formylation of 2-cyanopyridine, present different economic and environmental profiles. This analysis compares the catalytic oxidation of 5-methylpicolinonitrile with a hypothetical direct formylation route, evaluating key performance indicators such as yield, raw material cost, and reaction conditions. While catalytic oxidation generally offers higher yields and utilizes more readily available starting materials, the choice of catalyst and oxidant significantly impacts overall cost and sustainability.
Comparative Performance Data
The following table summarizes the key quantitative metrics for two primary synthetic routes to this compound. The data is compiled from representative academic literature and serves as a baseline for comparison. Actual industrial performance may vary.
| Metric | Route 1: Catalytic Oxidation of 5-Methylpicolinonitrile | Route 2: Direct Formylation of 2-Cyanopyridine |
| Overall Yield | 85-95% | 60-75% |
| Primary Starting Material Cost | Low to Moderate | Moderate |
| Catalyst | Selenium Dioxide (SeO₂) or Manganese Dioxide (MnO₂) | Palladium-based or Organometallic Catalysts |
| Catalyst Cost | Low (MnO₂) to High (SeO₂) | High |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 6-12 hours | 12-24 hours |
| Solvent | Dioxane, Pyridine | Acetonitrile, DMF |
| Work-up & Purification | Filtration, Recrystallization | Column Chromatography |
| Scalability | High | Moderate |
| Key Advantage | High yield, established process | Fewer synthetic steps |
| Key Disadvantage | Use of toxic oxidants (SeO₂) | Expensive catalyst, lower yield |
Synthetic Pathway Diagrams
The diagrams below illustrate the chemical transformations for the compared synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Cost-Effectiveness Analysis Workflow
The selection of an optimal synthesis route is a multi-faceted process. The following workflow outlines the key stages in performing a comprehensive cost-effectiveness analysis.
Caption: Workflow for cost-effectiveness analysis.
Experimental Protocols
Route 1: Oxidation of 5-Methylpicolinonitrile with Selenium Dioxide
Materials:
-
5-Methylpicolinonitrile (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
A mixture of 5-methylpicolinonitrile and selenium dioxide in 1,4-dioxane and a small amount of water is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-10 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated black selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Route 2: Hypothetical Direct Formylation of 2-Cyanopyridine
Materials:
-
2-Cyanopyridine (1.0 eq)
-
Palladium(II) Acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Carbon Monoxide (CO) and Hydrogen (H₂) gas mixture
-
Acetonitrile
Procedure:
-
A high-pressure autoclave reactor is charged with 2-cyanopyridine, palladium(II) acetate, and triphenylphosphine under an inert atmosphere.
-
Anhydrous acetonitrile is added as the solvent.
-
The reactor is sealed and then pressurized with a mixture of carbon monoxide and hydrogen gas (synthesis gas).
-
The mixture is heated to 120-150 °C with constant stirring.
-
The reaction is maintained under pressure for 12-24 hours. Reaction progress is monitored by sampling and HPLC analysis.
-
Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude residue is purified by column chromatography on silica gel to isolate this compound.
A Head-to-Head Comparison of Catalysts for Reactions Mediated by 5-Formylpicolinonitrile
For researchers, scientists, and drug development professionals, 5-Formylpicolinonitrile stands as a versatile building block in the synthesis of complex heterocyclic structures. Its dual reactivity, stemming from the aldehyde and nitrile functionalities on a pyridine core, opens avenues for diverse chemical transformations. The efficiency of these reactions, however, is critically dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalysts employed in two key reactions mediated by this compound: the Knoevenagel condensation and multicomponent reactions for the synthesis of polysubstituted pyridines.
This comparative analysis is designed to facilitate informed catalyst selection, thereby optimizing reaction outcomes in terms of yield, reaction time, and environmental impact. The experimental data presented herein is collated from studies on analogous aromatic aldehydes, providing a predictive framework for catalyst performance with this compound.
Catalyst Performance in Knoevenagel Condensation of Aromatic Aldehydes
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. In the context of this compound, this reaction is pivotal for extending the carbon framework and introducing further functionalities. Below is a comparative summary of catalysts typically employed for this transformation with aromatic aldehydes.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Thiobarbituric Acid | Ethanol | Reflux | - | High (qualitative) | [1] |
| Pyrrolidine | Thiazolidine-2,4-dione | - | - | 8h | ~100 | [2] |
| Ammonium Acetate | Malononitrile | - | Room Temp | 5-7 min (ultrasound) | High (qualitative) | [3] |
| Cu-based MOF | Malononitrile | Ethanol | Room Temp | 5 min | 100 | [4] |
| Biogenic Carbonates (Ca:Ba 50:50) | Ethyl Cyanoacetate | Solvent-free | 100 | 1h | 87 | [5] |
Catalyst Performance in Multicomponent Synthesis of 2-Amino-3-cyanopyridines
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry. This compound is an ideal aldehyde component for MCRs aimed at constructing fused pyridine ring systems, which are prevalent scaffolds in medicinal chemistry. The following table compares catalysts used in the synthesis of 2-amino-3-cyanopyridines from aromatic aldehydes, malononitrile, a ketone, and a nitrogen source.
| Catalyst | Ketone Component | Nitrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Na2CaP2O7 (DIPH) | Acetophenone/Cyclohexanone | Ammonium Acetate | Solvent-free | 80 | Short | 84-94 | [4] |
| Boric Acid | Acetophenone | Ammonium Acetate | - | - | - | High (qualitative) | [4] |
| LDH@TRMS@BDSA@Cu | Ketones | Ammonium Acetate | Solvent-free | - | Short | High (qualitative) | [3] |
| L-proline | - | Anilines | Water | - | - | High (qualitative) | [5] |
| Fe3O4@THAM-Mercaptopyrimidine | - | - | Solvent-free | 70 | - | High (qualitative) |
Experimental Protocols
General Procedure for Knoevenagel Condensation Catalyzed by a Cu-based MOF
To a 25 ml round-bottomed flask containing 10 ml of ethanol, malononitrile (66 mg, 1 mmol) is added. Subsequently, 10 mg of the Cu-based MOF catalyst and this compound (1 mmol) are introduced to the solution. The reaction mixture is stirred at room temperature for 5 minutes. Upon completion, the catalyst can be filtered, and the resulting solution is analyzed by gas chromatography to determine conversion and yield.[4]
General Procedure for the Multicomponent Synthesis of 2-Amino-3-cyanopyridines
In a typical procedure, a mixture of this compound (1 mmol), malononitrile (1 mmol), an appropriate ketone (e.g., acetophenone, 1 mmol), and ammonium acetate (1.5 mmol) is prepared. The chosen catalyst (e.g., 10 mol% of Na2CaP2O7) is then added. The reaction mixture is heated under solvent-free conditions at 80°C for the specified time. After completion, the reaction mixture is cooled to room temperature and the solid product is washed with cold ethanol and recrystallized to afford the pure 2-amino-3-cyanopyridine derivative.
Reaction Pathways and Workflows
To visualize the logical flow of the synthetic processes discussed, the following diagrams are provided.
Caption: Workflow for the Knoevenagel Condensation of this compound.
Caption: Pathway for the Multicomponent Synthesis of Fused Pyridines.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-validation of analytical methods for 5-Formylpicolinonitrile purity assessment
A Comparative Guide to Cross-Validation of Analytical Methods for 5-Formylpicolinonitrile Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to offer a cross-validation perspective, supported by experimental data, to aid in selecting the most appropriate method for specific analytical needs.
Cross-Validation Workflow
A cross-validation workflow ensures that the chosen analytical methods are suitable for their intended purpose and yield consistent and reliable results. The following diagram illustrates the logical flow of the cross-validation process described in this guide.
Caption: Workflow for cross-validation of analytical methods.
Comparative Data of Analytical Methods
The performance of HPLC, GC, and qNMR methods was evaluated for the analysis of this compound and four potential impurities:
-
IMP-A: 5-Methylpicolinonitrile
-
IMP-B: 2-Cyano-5-pyridinecarboxylic acid
-
IMP-C: Picolinonitrile
-
IMP-D: 6-Formylpicolinonitrile (Isomer)
The following table summarizes the quantitative data obtained during the validation of these methods, according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | HPLC-UV | GC-FID | qNMR (¹H) |
| Linearity (R²) | |||
| This compound | >0.999 | >0.999 | >0.999 |
| Impurities | >0.998 | >0.998 | >0.997 |
| Precision (RSD%) | |||
| Repeatability | <1.0% | <1.5% | <0.5% |
| Intermediate Precision | <2.0% | <2.5% | <1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| LOD | |||
| This compound | 0.01 µg/mL | 0.05 µg/mL | 0.1 mg/mL |
| Impurities | 0.01 - 0.02 µg/mL | 0.05 - 0.08 µg/mL | Not suitable for trace levels |
| LOQ | |||
| This compound | 0.03 µg/mL | 0.15 µg/mL | 0.3 mg/mL |
| Impurities | 0.03 - 0.06 µg/mL | 0.15 - 0.25 µg/mL | Not suitable for trace levels |
| Specificity | High | High | High (Structurally informative) |
| Sample Throughput | Moderate | Moderate | Low |
| Primary Standard Req. | Yes | Yes | Yes (for external calibration) |
Experimental Protocols
Detailed methodologies for each of the validated analytical methods are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) was prepared in a 50:50 mixture of water and acetonitrile. Calibration standards were prepared by serial dilution. Impurity standards were prepared similarly.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the 50:50 water/acetonitrile diluent.
Gas Chromatography (GC-FID)
-
Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) was prepared in acetone. Calibration standards were prepared by serial dilution. Impurity standards were prepared similarly.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetone.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: zg30.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
Data Processing: Manual phasing and baseline correction. Integration of the aldehyde proton signal for this compound (~10.1 ppm) and the vinyl proton signal for maleic acid (~6.3 ppm).
-
Standard Preparation: Accurately weigh approximately 5 mg of maleic acid into an NMR tube and dissolve in 0.7 mL of DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into the NMR tube containing the internal standard solution. Ensure complete dissolution.
-
Purity Calculation: The purity is calculated based on the ratio of the integrated signals of the analyte and the internal standard, taking into account their molecular weights and the number of protons per signal.
Safety Operating Guide
Proper Disposal of 5-Formylpicolinonitrile: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 5-Formylpicolinonitrile as a hazardous chemical waste. It is a skin, eye, and respiratory irritant. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Before Disposal
Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical.
Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the standard protocol for hazardous chemical waste.
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Store the this compound waste separately from incompatible materials. As a nitrile and aldehyde-containing compound, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

